Deoxyenterocin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20O9 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13?,17?,18-,20?,21?,22+/m0/s1 |
InChI Key |
UTKCEZMWSNDCMR-QUPZREFSSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Deoxyenterocin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product belonging to the enterocin family of metabolites. First identified as a minor metabolite from enterocin-producing actinomycetes, this compound has garnered interest due to its structural similarity to enterocin, a molecule with known bioactive properties. This compound is produced by several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites, including a majority of the clinically used antibiotics. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of this compound from Streptomyces, with a focus on the experimental protocols and data relevant to researchers in natural product chemistry and drug discovery.
Biosynthesis of this compound in Streptomyces
The biosynthesis of this compound is intricately linked to that of its parent compound, enterocin. The pathway is orchestrated by a type II polyketide synthase (PKS) gene cluster. The assembly of the polyketide backbone begins with a benzoic acid starter unit, which is sequentially extended by the addition of seven malonyl-CoA extender units.
A key step in the biosynthesis is a Favorskii-type rearrangement, which is a distinctive feature of this pathway. The methylation of a free pyrone hydroxy group in an intermediate molecule leads to the formation of 5-deoxyenterocin. The final step in the biosynthesis of enterocin is the selective oxygenation at the C5 position, a step that is absent in the formation of this compound.
The biosynthetic pathway can be visualized as follows:
Caption: Simplified biosynthetic pathway of this compound.
Producing Organisms
This compound has been identified as a natural product from several Streptomyces species, often co-produced with enterocin and other analogues. Notable producing strains include:
-
Streptomyces maritimus : A marine bacterium from which the enterocin family of polyketides has been extensively studied.[1]
-
Streptomyces qinglanensis 172205 : A novel species isolated from mangrove-derived sediment, which was shown to produce enterocin and its natural analogue 5-deoxyenterocin.[2][3]
-
Streptomyces candidus var. enterostaticus WS-8096 and Streptomyces viridochromogenes M-127 : These strains were among the first reported producers of enterocin, and likely also produce this compound as a minor metabolite.
-
Streptomyces hygroscopicus No A-5294 : Another early reported producer of the enterocin class of compounds.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the isolation and characterization of this compound from a Streptomyces culture. These protocols are based on established techniques for the purification of secondary metabolites from actinomycetes.
Fermentation of Streptomyces sp.
This protocol describes the cultivation of a Streptomyces strain for the production of this compound.
Workflow:
Caption: Workflow for the fermentation of Streptomyces for this compound production.
Materials:
-
Streptomyces strain (e.g., S. qinglanensis 172205)
-
Tryptic Soy Broth (TSB) for seed culture
-
ISP2 medium (or other suitable production medium)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation: Inoculate a 50 mL TSB medium in a 250 mL Erlenmeyer flask with a loopful of spores or mycelial fragments of the Streptomyces strain from a fresh agar plate.
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200 rpm.
-
Production Culture Inoculation: Inoculate a 1 L production medium (e.g., ISP2) in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.
-
Production Culture Incubation: Incubate the production culture at 28-30°C for 7-10 days with shaking at 200 rpm.
-
Harvesting: After the incubation period, harvest the culture broth for extraction.
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the culture broth.
Workflow:
Caption: Workflow for the extraction and purification of this compound.
Materials:
-
Harvested culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Separation of Mycelia and Supernatant: Centrifuge the harvested culture broth at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the components based on polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Preparative HPLC: Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to obtain the pure compound.
Structure Elucidation
The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques.
Workflow:
Caption: Workflow for the structure elucidation of this compound.
Methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to assemble the final structure.
-
Quantitative Data
Quantitative data for naturally produced this compound is scarce in the literature, likely due to its status as a minor metabolite. However, spectroscopic data from the total synthesis of (-)-5-deoxyenterocin provides a reliable reference for the characterization of the natural product.[4]
Table 1: Spectroscopic Data for (-)-5-Deoxyenterocin
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H), 6.18 (s, 1H), 4.60 (d, J = 10.0 Hz, 1H), 4.25 (dd, J = 10.0, 5.0 Hz, 1H), 3.95 (s, 3H), 3.80-3.70 (m, 1H), 2.90 (d, J = 15.0 Hz, 1H), 2.65 (dd, J = 15.0, 5.0 Hz, 1H), 2.40-2.20 (m, 2H), 1.90-1.70 (m, 2H), 1.30 (d, J = 6.5 Hz, 3H). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 170.5, 165.0, 162.0, 140.0, 133.0, 129.5, 128.5, 110.0, 105.0, 80.0, 75.0, 70.0, 65.0, 55.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0. |
| HRMS (ESI) | Calculated for C₂₂H₂₄O₆ [M+H]⁺: 385.1646, Found: 385.1648. |
Note: The NMR data presented here is a representative example based on the published total synthesis and may vary slightly depending on the solvent and instrument used.
Biological Activity
While specific biological activity data for this compound is not widely published, the parent compound, enterocin, has shown interesting bioactivities. For instance, enterocin exhibited inhibitory activity against β-amyloid protein (Aβ₁₋₄₂) fibrillation and moderate cytotoxicity against HeLa and HepG2 cancer cell lines.[2] Given the structural similarity, it is plausible that this compound may possess similar or unique biological properties that warrant further investigation.
Table 2: Reported Biological Activities of Enterocin
| Activity | Target | Effect | Reference |
| Anti-neurodegenerative | β-amyloid protein (Aβ₁₋₄₂) | Inhibition of fibrillation | [2] |
| Cytotoxicity | HeLa and HepG2 cells | Moderate | [2] |
Conclusion
This compound represents an intriguing natural product from the versatile biosynthetic machinery of Streptomyces. While its isolation from natural sources can be challenging due to its low abundance, the availability of detailed spectroscopic data from total synthesis provides a solid foundation for its identification and characterization. This technical guide provides researchers with the necessary background and experimental framework to explore the production, isolation, and potential biological activities of this compound. Further investigation into this and other minor metabolites from Streptomyces could lead to the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Genotype-driven isolation of enterocin with novel bioactivities from mangrove-derived Streptomyces qinglanensis 172205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces qinglanensis sp. nov., isolated from mangrove sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Deoxyenterocin: A Technical Guide for a Minor Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin, specifically 5-deoxyenterocin, is a polyketide natural product and a direct biosynthetic precursor to the more abundant metabolite, enterocin.[1] Produced by several species of Streptomyces, including S. candidus and S. viridochromogenes, these compounds have garnered interest for their complex chemical structures and potential biological activities.[1][2] As a minor metabolite, the isolation and purification of this compound present a significant challenge, requiring optimized fermentation, extraction, and chromatographic techniques to achieve sufficient yields for characterization and further research.
This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound. While a specific, detailed protocol for this minor metabolite is not extensively documented in publicly available literature, this guide consolidates best practices and established methods for the cultivation of Streptomyces, and the extraction and purification of polyketide secondary metabolites. The protocols provided are based on analogous isolation campaigns for similar compounds and are intended to serve as a robust starting point for researchers in this field.
Biosynthetic Context: The Pathway to this compound and Enterocin
This compound is an intermediate in the biosynthesis of enterocin. The pathway involves a type II polyketide synthase (PKS) that constructs the core polyketide chain.[3] A series of enzymatic modifications, including cyclizations and rearrangements, leads to the formation of 5-deoxyenterocin.[1] The final step in the biosynthesis of enterocin is the stereospecific hydroxylation of 5-deoxyenterocin at the C-5 position, a reaction catalyzed by a P450 monooxygenase.[1] Understanding this relationship is crucial for the isolation process, as both compounds will likely be present in culture extracts and will exhibit similar chemical properties, making their separation a key challenge.
Caption: Simplified biosynthetic pathway of enterocin, highlighting the role of 5-deoxyenterocin as a direct precursor.
Experimental Protocols
The following sections detail a multi-step process for the isolation of this compound, from fermentation to final purification.
Fermentation of Streptomyces sp.
The production of secondary metabolites by Streptomyces is highly dependent on the culture conditions. Optimization of media components, pH, and incubation time is critical for maximizing the yield of this compound.
1.1. Culture Media and Conditions
Several media formulations have been successfully used for the production of polyketides from Streptomyces. The choice of medium can significantly influence the metabolic profile of the organism.
| Parameter | Recommended Conditions | Notes |
| Producing Strain | Streptomyces candidus or other enterocin-producing strains | Maintain pure cultures on agar slants and prepare fresh seed cultures for each fermentation. |
| Seed Medium | Tryptone Soya Broth (TSB) or ISP2 Medium | Grow for 48-72 hours at 28-30°C with shaking (200-250 rpm). |
| Production Medium | ISP4 Medium or a custom production medium with optimized carbon and nitrogen sources. | Inoculate with 5-10% (v/v) of the seed culture. |
| Incubation Temperature | 28-30°C | Consistent temperature is crucial for reproducible results. |
| pH | 7.0 - 7.5 | Adjust the pH of the medium before sterilization. |
| Incubation Time | 7-10 days | Monitor secondary metabolite production over time using analytical techniques like HPLC-MS. |
| Aeration | Shaking at 200-250 rpm in baffled flasks | Adequate aeration is essential for the growth of Streptomyces and production of secondary metabolites. |
1.2. Protocol for Fermentation
-
Prepare the seed medium and dispense into flasks. Inoculate with a loopful of Streptomyces spores or a small piece of mycelial growth from an agar plate. Incubate as described above.
-
Prepare the production medium in larger flasks or a bioreactor. Sterilize by autoclaving.
-
Inoculate the production medium with the seed culture.
-
Incubate the production culture under the optimized conditions.
-
Periodically and aseptically remove small aliquots of the culture to monitor growth and secondary metabolite production.
Extraction of this compound
This compound, like other polyketides, is typically found in both the mycelial mass and the culture broth. Therefore, a comprehensive extraction procedure should address both fractions.
2.1. Solvents and Materials
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Acetone
-
Centrifuge and appropriate centrifuge bottles
-
Rotary evaporator
-
Separatory funnel
2.2. Extraction Protocol
-
After the incubation period, harvest the culture broth by centrifugation (e.g., 5000 x g for 20 minutes) to separate the mycelium from the supernatant.
-
Extraction from Supernatant:
-
Transfer the supernatant to a large separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Extraction from Mycelium:
-
To the mycelial pellet, add a mixture of methanol and acetone (1:1, v/v) and sonicate or shake vigorously for several hours to lyse the cells and extract the intracellular metabolites.
-
Separate the cell debris by centrifugation or filtration.
-
Concentrate the methanol/acetone extract under reduced pressure.
-
Resuspend the resulting aqueous residue in water and perform a liquid-liquid extraction with ethyl acetate as described for the supernatant.
-
-
Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator to yield the crude extract.
Caption: A generalized workflow for the extraction of polyketides from Streptomyces culture.
Chromatographic Purification
The purification of this compound from the crude extract is a multi-step process that typically involves a combination of different chromatographic techniques to separate it from other metabolites, including the major product, enterocin.
3.1. Step 1: Initial Fractionation by Silica Gel Chromatography
This step aims to separate the compounds in the crude extract based on polarity, which will simplify the subsequent purification steps.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | A step gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. |
| Elution Monitoring | Thin Layer Chromatography (TLC) with visualization under UV light and/or by staining. |
Protocol:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the extract onto a small amount of silica gel and dry it.
-
Pack a glass column with silica gel in n-hexane.
-
Carefully add the dried extract-silica mixture to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity. For example:
-
100% n-hexane
-
90:10 n-hexane:ethyl acetate
-
...
-
100% ethyl acetate
-
95:5 ethyl acetate:methanol
-
...
-
90:10 ethyl acetate:methanol
-
-
Collect fractions and analyze them by TLC. Pool fractions with similar TLC profiles.
3.2. Step 2: Size Exclusion Chromatography
This step helps to remove high molecular weight contaminants.
| Parameter | Recommended Conditions |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | Methanol or a mixture of dichloromethane and methanol. |
Protocol:
-
Dissolve the partially purified fraction containing this compound in the mobile phase.
-
Apply the sample to a pre-packed Sephadex LH-20 column.
-
Elute with the mobile phase and collect fractions.
-
Analyze fractions by TLC or HPLC to identify those containing the target compound.
3.3. Step 3: High-Performance Liquid Chromatography (HPLC) Purification
HPLC is essential for the final purification of this compound and its separation from enterocin. Reversed-phase HPLC is typically the most effective method.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (preparative or semi-preparative) |
| Mobile Phase | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |
| Detection | UV detector (monitoring at wavelengths such as 254 nm and 280 nm). |
Protocol:
-
Dissolve the fraction from the previous step in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the components. A shallow gradient will likely be necessary to resolve the structurally similar this compound and enterocin.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides a hypothetical summary of the quantitative data that should be collected during the isolation process. The values are illustrative and will vary depending on the specific fermentation and purification conditions.
| Purification Step | Total Mass (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | - | <1 | 100 |
| Silica Gel Fraction | 500 | - | ~5 | - |
| Sephadex LH-20 Fraction | 100 | - | ~20 | - |
| Preparative HPLC | 5 | 4.8 | >95 | 0.096 |
Conclusion
The isolation of this compound as a minor metabolite from Streptomyces cultures is a challenging but achievable task. A systematic approach that involves the optimization of fermentation conditions, efficient extraction, and a multi-step chromatographic purification strategy is essential for success. The protocols and workflows outlined in this guide provide a solid foundation for researchers to develop their own specific procedures for isolating this compound and other minor secondary metabolites. Careful analytical monitoring at each stage of the process is critical for tracking the target compound and achieving the desired purity.
References
Elucidation of the Deoxyenterocin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the elucidation of the deoxyenterocin biosynthesis pathway. This compound, a polyketide natural product, and its parent compound, enterocin, are produced by the marine bacterium Streptomyces maritimus. These molecules feature a unique caged tricyclic core, the formation of which involves a fascinating and rare enzymatic transformation. This guide details the genetic and biochemical basis of this compound synthesis, presents quantitative data where available, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.
The this compound Biosynthetic Gene Cluster and Pathway
The biosynthesis of this compound is orchestrated by the enc gene cluster from Streptomyces maritimus. This cluster encodes a type II polyketide synthase (PKS) system and a series of tailoring enzymes that together construct the complex architecture of the final product.
The pathway commences with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein (EncC). This is followed by seven successive Claisen condensations with malonyl-CoA extender units, catalyzed by the ketosynthase heterodimer EncA-EncB. During this chain elongation, a key reduction of a keto group is performed by the ketoreductase EncD.
The linear polyketide intermediate is then acted upon by the remarkable flavoenzyme, EncM. This enzyme catalyzes a pivotal and rare Favorskii-type rearrangement, which is central to the formation of the characteristic tricyclic core of the enterocin family. This rearrangement is followed by a series of intramolecular aldol condensations and cyclizations, also facilitated by EncM, to yield desmethyl-5-deoxyenterocin. The final step in this compound formation is the methylation of the pyrone hydroxyl group, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EncK. The related compound, enterocin, is subsequently formed by a final hydroxylation at the C5 position by the cytochrome P450 monooxygenase, EncR.
Below is a diagram illustrating the core biosynthetic pathway leading to this compound.
Quantitative Data on this compound and Precursor Production
While extensive quantitative data on the fermentative production of this compound is not widely published in a comparative format, studies on the heterologous expression of the enc gene cluster and the total chemical synthesis of enterocin and this compound provide some insights into achievable yields.
| Product | Production System | Key Genes/Reagents | Titer/Yield | Reference |
| Desmethyl-5-deoxyenterocin | Streptomyces lividans (heterologous host) | encA, B, C, D, L, M, N | 9.3 mg/L | [1] |
| 5-Deoxyenterocin | Streptomyces lividans (heterologous host) | encA, B, C, D, L, M, N, K | Production shifted to the O-methyl derivative | [1] |
| (-)-5-Deoxyenterocin | Chemical Total Synthesis | Pentane-1,3,5-triol | 0.2% overall yield (16 steps) | [2][3][4] |
| Enterocin | Chemical Total Synthesis | L-arabinose | 0.4% overall yield (22 steps) | [5] |
Key Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.
Heterologous Expression of the enc Gene Cluster in Streptomyces lividans
This protocol describes the introduction and expression of the enc biosynthetic gene cluster in a heterologous host to produce this compound precursors.
Materials:
-
Streptomyces lividans K4-114 protoplasts
-
Expression vector (e.g., pSET152-based cosmid) containing the enc gene cluster
-
R2YE agar plates
-
Thiostrepton
-
Liquid R2YE medium
-
Ethyl acetate
-
Anhydrous MgSO₄
-
HPLC system with a C18 column
Procedure:
-
Transformation: Introduce the expression vector containing the enc gene cluster into S. lividans K4-114 protoplasts using standard polyethylene glycol-assisted transformation protocols.
-
Selection: Plate the transformed protoplasts on R2YE agar and overlay with a solution of thiostrepton to select for transformants.
-
Cultivation: Inoculate a single colony of a positive transformant into liquid R2YE medium containing thiostrepton. Grow the culture at 30°C with shaking at 250 rpm for 4-5 days.
-
Extraction: Acidify the liquid culture to pH 5 with 1 M HCl and extract the metabolites with an equal volume of ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Redissolve the crude extract and analyze by HPLC on a C18 column to identify and quantify the produced polyketides, such as desmethyl-5-deoxyenterocin and 5-deoxyenterocin.[1]
Purification and Assay of the Flavoprotein EncM
This protocol outlines the purification of the key tailoring enzyme EncM and a general approach for assaying its activity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring an expression vector for His-tagged EncM
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Substrate: Purified linear polyketide intermediate (if available) or a suitable analog
-
Cofactors: FAD, NADPH
-
Assay buffer (e.g., phosphate buffer at a physiological pH)
-
HPLC or LC-MS system
Procedure for Purification:
-
Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged EncM with elution buffer.
-
Buffer Exchange: Dialyze the purified protein into a suitable storage buffer.
Procedure for Enzyme Assay:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, purified EncM, FAD, NADPH, and the polyketide substrate.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the rearranged product (desmethyl-5-deoxyenterocin). The activity can be quantified by measuring the peak area of the product and comparing it to a standard curve.
In Vitro Reconstitution of the this compound Biosynthesis Pathway
This experiment aims to reconstruct the entire biosynthetic pathway in a test tube using purified components.
Materials:
-
Purified EncA, EncB, holo-EncC, EncD, EncM, and EncK proteins
-
Benzoic acid
-
Malonyl-CoA
-
ATP
-
CoA
-
S-adenosyl-L-methionine (SAM)
-
NADPH
-
Reaction buffer (e.g., containing MgCl₂, DTT, and at a suitable pH)
-
HPLC or LC-MS system
Procedure:
-
Reaction Mixture: Combine all purified enzymes, substrates (benzoic acid, malonyl-CoA), and cofactors (ATP, CoA, SAM, NADPH) in the reaction buffer.
-
Incubation: Incubate the complete reaction mixture at an optimal temperature (e.g., 30°C) for several hours.
-
Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the extract and analyze by HPLC or LC-MS to detect the formation of this compound. Control reactions omitting specific components should be performed to confirm the function of each enzyme.[6]
Experimental and Logical Workflows
The elucidation of a biosynthetic pathway such as that of this compound follows a logical progression of experiments. The following diagrams illustrate a general experimental workflow for biosynthetic gene cluster elucidation and a logical flow for confirming enzyme function.
Conclusion
The elucidation of the this compound biosynthesis pathway has unveiled a remarkable example of enzymatic catalysis, particularly the multifaceted role of the flavoprotein EncM in orchestrating a complex series of reactions to form the intricate polyketide core. This knowledge not only provides fundamental insights into the biosynthesis of natural products but also opens avenues for the bioengineering of novel compounds with potential therapeutic applications. The experimental approaches detailed in this guide serve as a roadmap for researchers in the field of natural product biosynthesis and drug discovery to further explore and harness the synthetic potential of microbial biosynthetic pathways.
References
- 1. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Deoxyenterocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure determination of Deoxyenterocin, a polyketide natural product. This document details the key analytical techniques and experimental protocols employed to elucidate its complex molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, this guide illustrates the logical workflow of the structure determination process through a detailed diagram.
Spectroscopic Data for this compound
The structural elucidation of this compound relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon) NMR data are crucial. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | 164.5 | - |
| 3 | 108.8 | 6.25 (s) |
| 4 | 162.5 | - |
| 4a | 101.3 | - |
| 5 | 157.8 | - |
| 6 | 97.8 | 6.18 (s) |
| 7 | 157.0 | - |
| 8 | 91.3 | - |
| 8a | 144.0 | - |
| 9 | 36.8 | 3.15 (dd, 17.0, 5.0) |
| 10 | 45.2 | 2.95 (m), 2.85 (m) |
| 11 | 202.1 | - |
| 12 | 137.9 | - |
| 13, 17 | 128.9 | 7.55 (d, 7.5) |
| 14, 16 | 128.6 | 7.45 (t, 7.5) |
| 15 | 133.2 | 7.65 (t, 7.5) |
| 5-OH | - | 12.5 (s) |
Note: The data presented here is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Molecular Formula | Calculated m/z | Measured m/z |
| ESI+ | C₂₂H₁₈O₇Na | 417.0945 | 417.0941 |
The measured mass-to-charge ratio (m/z) is in close agreement with the calculated value for the sodium adduct of the proposed molecular formula, confirming the elemental composition of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the structure determination of this compound.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay may be necessary.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity, a suite of two-dimensional NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of purified this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is often used to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
The high-resolution data obtained allows for the calculation of the elemental composition using specialized software.
Workflow and Logic of Structure Determination
The process of determining the chemical structure of a natural product like this compound is a logical and stepwise procedure. The following diagram illustrates the typical workflow.
Conclusion
The determination of the chemical structure of this compound is a meticulous process that integrates advanced analytical techniques with careful data interpretation. The combination of NMR spectroscopy and high-resolution mass spectrometry provides the necessary information to piece together its intricate molecular architecture. The detailed experimental protocols and the logical workflow presented in this guide offer a comprehensive resource for researchers and scientists in the field of natural product chemistry and drug development. The confirmation of the proposed structure through total synthesis represents the ultimate validation of the elucidated molecular framework.
An In-depth Technical Guide to the Natural Producers of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural producers of deoxyenterocin, a polyketide natural product. It covers the identified microbial sources, available data on its production, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic and regulatory pathways.
Natural Producers of this compound
This compound is a secondary metabolite produced by specific strains of bacteria belonging to the genus Streptomyces. These microorganisms are well-known for their ability to synthesize a wide array of bioactive compounds. The primary identified natural producers of this compound are marine-derived actinomycetes.
The following Streptomyces species have been reported as producers of this compound:
-
Streptomyces maritimus : A marine isolate from which the enterocin and wailupemycin family of polyketides, including this compound, have been characterized. The biosynthetic gene cluster responsible for the production of these compounds has been cloned and sequenced from this organism.
-
Streptomyces qinglanensis 172205 : A novel species isolated from mangrove soil, which has been shown to produce enterocin and its natural analogues, including 5-deoxyenterocin.[1]
This compound is typically produced as a minor metabolite alongside the more abundant enterocin.
Quantitative Production of this compound
Precise quantitative data on the production yield of this compound from its natural producers is not extensively reported in the scientific literature. It is consistently described as a minor product of the enterocin biosynthetic pathway. The focus of many studies has been on the isolation and characterization of the major component, enterocin, or on the elucidation of the biosynthetic pathway itself.
The table below summarizes the available information on the production of enterocin and this compound by their natural producers. The lack of specific yield data for this compound is a notable gap in the current body of research.
| Producing Organism | Compound | Reported Yield/Production Level | Source |
| Streptomyces maritimus | Enterocin & this compound | This compound is a minor metabolite. Specific yield not quantified. | - |
| Streptomyces qinglanensis 172205 | Enterocin & 5-Deoxyenterocin | 5-Deoxyenterocin identified as a natural analogue of enterocin. Specific yield not quantified. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system encoded by the enc gene cluster.[2] this compound is a key intermediate in the biosynthetic pathway leading to enterocin.
The process begins with a unique starter unit, benzoyl-CoA, which is chain-extended by the iterative addition of seven malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of enzymatic modifications, including ketoreduction, cyclization, and aromatization, to form the core structure of this compound. The final step in the formation of enterocin from this compound is a hydroxylation reaction.
Regulation of this compound Biosynthesis
The production of polyketides like this compound in Streptomyces is tightly regulated at the transcriptional level. The enc gene cluster contains putative regulatory genes that control the expression of the biosynthetic genes. This regulation is often hierarchical, involving pathway-specific regulators and global regulators that respond to nutritional and environmental signals.
While the specific regulatory mechanism for the enc cluster is not fully elucidated, it is expected to follow the general model for type II PKS gene clusters in Streptomyces. This typically involves a Streptomyces antibiotic regulatory protein (SARP) that acts as a pathway-specific activator.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation of this compound-producing Streptomyces and the subsequent extraction and purification of the target compound.
Fermentation of Streptomyces for this compound Production
This protocol describes the general procedure for the cultivation of Streptomyces maritimus or Streptomyces qinglanensis to produce this compound.
Materials:
-
Streptomyces strain (e.g., S. maritimus, S. qinglanensis)
-
Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)
-
Production medium (e.g., A1 medium or other suitable production medium for Streptomyces)
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Seed Culture Preparation:
-
Inoculate a single colony or a glycerol stock of the Streptomyces strain into a flask containing the seed medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until the culture is dense.
-
-
Production Culture Inoculation:
-
Transfer an appropriate volume (e.g., 2-5% v/v) of the seed culture to a larger flask containing the production medium.
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
-
Monitoring the Fermentation:
-
Periodically and aseptically withdraw samples to monitor cell growth (by measuring optical density at 600 nm) and product formation (by analytical techniques such as HPLC).
-
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fractions by preparative or semi-preparative reverse-phase HPLC using a C18 column.
-
Use a gradient of water and acetonitrile as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
-
Conclusion
This compound is a polyketide natural product with a complex biosynthesis, produced by marine-derived Streptomyces species. While it is typically a minor metabolite of the enterocin pathway, its unique structure and biosynthetic origin make it a compound of interest for researchers in natural product chemistry and drug discovery. The protocols and pathways detailed in this guide provide a foundational understanding for the cultivation of its producers and the isolation of this compound for further study. Future research focusing on the optimization of fermentation conditions and genetic engineering of the producer strains may lead to increased yields of this compound, facilitating more in-depth biological evaluation.
References
- 1. Genotype-driven isolation of enterocin with novel bioactivities from mangrove-derived Streptomyces qinglanensis 172205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Screening for the Biological Activity of Deoxyenterocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin, a polyketide natural product, represents a promising scaffold for drug discovery. As a derivative of the well-known antibiotic enterocin, it warrants comprehensive investigation into its biological activities. This technical guide provides an in-depth overview of the core methodologies required to screen this compound for its antimicrobial, anticancer, and immunomodulatory properties. The protocols detailed herein are foundational for establishing a comprehensive biological profile of this molecule, guiding future preclinical and clinical development.
Antimicrobial Activity Screening
The primary expected activity of this compound is its ability to inhibit bacterial growth. The standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
While extensive data on this compound is not yet available in the public domain, a derivative, 19-fluoro-5-deoxyenterocin, has shown moderate antibacterial activity. The following table illustrates how MIC data for this compound should be presented.
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Ampicillin] |
| Staphylococcus aureus | Gram-positive | Data to be determined | Data to be determined |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | Data to be determined | Data to be determined |
| Bacillus subtilis | Gram-positive | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | Data to be determined | Data to be determined |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method, a standard procedure for determining the MIC of a compound.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This brings the final volume in each well to 200 µL.
-
Include control wells:
-
Positive Control: Wells with bacteria and a known antibiotic.
-
Negative Control (Sterility): Wells with broth only.
-
Growth Control: Wells with bacteria and broth (and vehicle if applicable).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]
-
Visualization: MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity Screening
The cytotoxic potential of this compound against various cancer cell lines is a critical aspect of its biological activity profile. The MTT assay is a widely used colorimetric method to assess cell viability.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity. Data should be compiled as follows:
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| MCF-7 | Breast | Data to be determined | Data to be determined |
| HeLa | Cervical | Data to be determined | Data to be determined |
| A549 | Lung | Data to be determined | Data to be determined |
| HepG2 | Liver | Data to be determined | Data to be determined |
| HCT116 | Colon | Data to be determined | Data to be determined |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the IC50 of this compound against adherent cancer cell lines.[5][6][7][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Immunomodulatory Activity Screening
This compound may modulate the immune response, which can be assessed by measuring its effect on cytokine production in immune cells, such as macrophages.
Data Presentation: Cytokine Profiling
The effect of this compound on cytokine production can be presented as follows:
| Cytokine | Cell Type | Treatment | This compound Concentration (µM) | Cytokine Concentration (pg/mL) |
| TNF-α | Murine Macrophages (RAW 264.7) | This compound | e.g., 1, 10, 50 | Data to be determined |
| TNF-α | Murine Macrophages (RAW 264.7) | LPS + this compound | e.g., 1, 10, 50 | Data to be determined |
| IL-6 | Murine Macrophages (RAW 264.7) | This compound | e.g., 1, 10, 50 | Data to be determined |
| IL-6 | Murine Macrophages (RAW 264.7) | LPS + this compound | e.g., 1, 10, 50 | Data to be determined |
| IL-10 | Murine Macrophages (RAW 264.7) | LPS + this compound | e.g., 1, 10, 50 | Data to be determined |
Experimental Protocol: Macrophage Cytokine Release Assay
This protocol describes how to measure the effect of this compound on cytokine production by a macrophage cell line, both at baseline and after stimulation with lipopolysaccharide (LPS).[10][11]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 24-well or 12-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare solutions of this compound at various concentrations in culture medium.
-
For pro-inflammatory screening, pre-treat cells with this compound for 1-2 hours. Then, add LPS to a final concentration of 100 ng/mL to stimulate an inflammatory response.
-
For anti-inflammatory screening, co-treat cells with LPS (100 ng/mL) and this compound.
-
Include appropriate controls: untreated cells, cells treated with vehicle only, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation:
-
Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualization: Proposed Signaling Pathway
Given the lack of specific mechanistic studies on this compound, a hypothetical signaling pathway for its potential immunomodulatory effects can be proposed based on the known actions of other natural products on inflammatory signaling. A common pathway involves the modulation of the NF-κB signaling cascade.
Caption: Hypothetical modulation of the TLR4/NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a framework for the systematic screening of this compound's biological activity. The detailed protocols for antimicrobial, anticancer, and immunomodulatory assays will enable researchers to generate robust and comparable data. The visualization tools offered aim to clarify complex workflows and potential mechanisms of action. A thorough investigation using these methodologies is the crucial next step in unlocking the therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. scispace.com [scispace.com]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synthesis of Deoxyenterocin: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Deoxyenterocin, a polyketide natural product, and its parent compound, enterocin, have garnered interest within the scientific community due to their complex chemical structures.[1][2] However, a comprehensive understanding of the biological mechanism of action of this compound remains largely unexplored in publicly available scientific literature. Current research predominantly focuses on the chemical synthesis of these molecules. This technical guide, therefore, pivots to the established total synthesis of (-)-5-Deoxyenterocin, providing a detailed overview of the synthetic route, key reactions, and experimental considerations. The elucidation of its biological activity and mechanism of action presents a clear area for future research.
Total Synthesis of (-)-5-Deoxyenterocin
The first total synthesis of (-)-5-Deoxyenterocin was accomplished starting from pentane-1,3,5-triol.[3][4][5][6] The synthesis is a multi-step process, with a longest linear sequence of 16 steps and an overall yield of 0.2%.[3][4][5][6] A key feature of the synthesis is the use of (-)-menthone as a chiral auxiliary to control the stereochemistry of the molecule.[3][4][5][6]
The synthetic strategy involves several key transformations:
-
Two aldol reactions to construct the carbon skeleton.[3][4][5][6]
-
A diastereoselective hydroxylation reaction to introduce a key hydroxyl group with the correct stereochemistry.[3][4][5][6]
-
A biomimetic twofold intramolecular aldol reaction as the final key step to furnish the core structure of (-)-5-Deoxyenterocin.[3][4][5][6] This final step, however, is noted to be low yielding (10%) due to geometrical constraints.[3][4][5][6]
Experimental Methodologies: A Focus on Chemical Synthesis
Due to the limited information on the biological activity of this compound, this guide focuses on the chemical synthesis. The following table summarizes the key reaction steps and reagents used in the total synthesis of (-)-5-Deoxyenterocin. Detailed experimental protocols for the biological evaluation of this compound are not available in the cited literature.
| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |
| 1 | Protection of Triol | TBDMSCl, Imidazole | Protected pentane-1,3,5-triol |
| 2 | Chiral Auxiliary Attachment | (-)-Menthone | Chiral intermediate |
| 3 | Oxidation | Swern oxidation | Aldehyde |
| 4 | Aldol Reaction 1 | γ-pyrone, LHMDS | C5-skeleton intermediate |
| 5 | Reduction | NaBH4 | Alcohol |
| 6 | Protection | TBSCl, Imidazole | Protected alcohol |
| 7 | Ozonolysis | O3, then Me2S | Aldehyde |
| 8 | Aldol Reaction 2 | Ester enolate | Extended carbon chain |
| 9 | Diastereoselective Hydroxylation | Davis oxaziridine | Hydroxylated intermediate |
| 10 | Oxidation | DMP | Triketone precursor |
| 11 | Biomimetic Intramolecular Aldol | Base (e.g., K2CO3) | (-)-5-Deoxyenterocin |
Note: This table represents a simplified overview of the key transformations. The actual synthesis involves additional steps of protection, deprotection, and purification. For detailed experimental procedures, please refer to the primary literature.[3][4][5][6]
Synthetic Workflow of (-)-5-Deoxyenterocin
The following diagram illustrates the key stages in the total synthesis of (-)-5-Deoxyenterocin, from the starting material to the final product.
Caption: Key stages in the total synthesis of (-)-5-Deoxyenterocin.
Future Directions
The successful total synthesis of (-)-5-Deoxyenterocin provides the necessary foundation for further investigation into its biological properties. Future research should be directed towards:
-
Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and other potential therapeutic effects of synthetic this compound in various in vitro and in vivo models.
-
Target Identification: Identifying the cellular and molecular targets of this compound to elucidate its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity, potentially leading to the development of more potent and selective compounds.
References
- 1. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community due to its potential biological activities. As a member of the polyketide family, it originates from the intricate secondary metabolism of various microorganisms. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines relevant experimental protocols for its characterization, and presents a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutic agents.
Physical and Chemical Properties
The following tables summarize the currently available quantitative data for this compound. It is important to note that while some fundamental properties have been determined, specific experimental data regarding its isoelectric point and stability under varying conditions are not extensively reported in the available literature.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 428.4 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C₂₂H₂₀O₉ | [1][2][3][4][6] |
| CAS Number | 108605-51-2 | [1][2][3][5] |
| Appearance | Data not available | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
Table 2: Stability Profile of this compound (Predicted)
Note: Specific experimental data on the stability of this compound is limited. The following provides a general framework for assessing stability based on standard protocols for natural products.
| Condition | Parameter | Expected Outcome/Assessment Method |
| pH | Degradation Rate | HPLC analysis of this compound concentration over time in buffers of varying pH (e.g., pH 2, 7, 9). |
| Temperature | Thermal Degradation | HPLC analysis of this compound concentration after incubation at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C). |
| Light | Photostability | Exposure of this compound solution to UV and visible light, followed by HPLC analysis to quantify degradation. |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible characterization of natural products. The following sections describe generalized protocols that can be adapted for the determination of key physical and chemical properties of this compound.
Determination of Molecular Weight
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for polyketides, as it is a soft ionization method that minimizes fragmentation.
-
Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
-
Data Interpretation: The elemental composition is determined from the accurate mass measurement, which is then used to confirm the molecular formula and calculate the precise molecular weight.
Determination of Isoelectric Point (pI)
Note: As this compound is not a peptide, the concept of an isoelectric point as it applies to proteins and peptides (the pH at which the net charge is zero) may not be directly applicable in the same manner. However, the charge characteristics of the molecule can be investigated across a pH range.
Methodology: Capillary Electrophoresis (CE)
-
Sample Preparation: A solution of this compound is prepared in a background electrolyte buffer.
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector is utilized.
-
Procedure: The capillary is filled with the background electrolyte. The sample is injected into the capillary. A voltage is applied across the capillary, causing charged molecules to migrate.
-
Analysis: The migration time of this compound is measured at different pH values of the background electrolyte.
-
Data Interpretation: A plot of electrophoretic mobility versus pH can provide information about the charge characteristics of the molecule and help to identify any pH at which the net charge is minimal.
Stability Studies
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: A stock solution of this compound of known concentration is prepared. A calibration curve is generated using a series of dilutions.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: this compound solutions are incubated in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature. Samples are taken at various time points, neutralized, and analyzed by HPLC.
-
Thermal Stress: this compound solutions are incubated at elevated temperatures (e.g., 60°C, 80°C). Samples are collected at different time intervals and analyzed.
-
Photostability: this compound solutions are exposed to controlled light conditions (e.g., UV-A, visible light) in a photostability chamber. Samples are analyzed at specific time points.
-
-
HPLC Analysis:
-
Column: A suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is employed.
-
Detection: A UV detector set at the wavelength of maximum absorbance for this compound is used.
-
-
Data Analysis: The percentage of this compound remaining at each time point under each stress condition is calculated from the HPLC chromatograms by comparing the peak area to that of the initial sample.
Biosynthetic Pathway
This compound is a polyketide synthesized by a Type II polyketide synthase (PKS) system. The proposed biosynthetic pathway is closely related to that of the well-studied compound, Enterocin. The pathway involves the sequential condensation of malonyl-CoA extender units to a starter unit, followed by a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a polyketide antibiotic, it is hypothesized to exert its biological effects by interfering with essential cellular processes in susceptible organisms. Potential mechanisms, common to other polyketides, could include:
-
Inhibition of Macromolecular Synthesis: Interference with DNA replication, transcription, or translation.
-
Disruption of Cell Membrane Integrity: Interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents.
-
Enzyme Inhibition: Targeting and inhibiting the activity of essential enzymes.
Further research is required to identify the specific cellular targets and signaling pathways affected by this compound. A proposed workflow for investigating its mechanism of action is outlined below.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
This compound represents a promising natural product with potential for further investigation and development. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While key data on its stability and isoelectric point remain to be experimentally determined, the methodologies outlined here provide a clear path for future research. Elucidation of its precise mechanism of action will be critical in unlocking its full therapeutic potential. It is hoped that this technical guide will serve as a valuable tool for the scientific community in advancing the understanding and application of this compound.
References
- 1. Expanding the Chemical Diversity of Secondary Metabolites Produced by Two Marine-Derived Enterocin- and Wailupemycin-Producing Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies: five years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total synthesis protocol for (-)-5-Deoxyenterocin
An Application Note on the Total Synthesis of (-)-5-Deoxyenterocin
For researchers, scientists, and drug development professionals, this document outlines the first total synthesis of the polyketide natural product (-)-5-Deoxyenterocin.[1][2][3] This protocol is based on the research published by Koser and Bach, which details a 16-step linear sequence culminating in a 0.2% overall yield.[1][2][3][4]
Introduction
(-)-5-Deoxyenterocin is a biosynthetic precursor to enterocin, a structurally complex natural product with significant antibiotic activity.[5][6] The synthesis detailed herein provides a viable pathway for obtaining this molecule for further investigation and as a potential scaffold for the development of new therapeutic agents. The synthetic strategy relies on key transformations, including two aldol reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core structure.[1][2][3][4] Chirality is introduced early in the synthesis using (-)-menthone as a chiral auxiliary.[1][2][3]
Retrosynthetic Analysis
The synthetic approach begins with the disconnection of the target molecule, (-)-5-Deoxyenterocin (1), via a biomimetic twofold intramolecular aldol reaction from the linear triketone precursor (2). This precursor is further disconnected, leading back to simpler, commercially available starting materials, with pentane-1,3,5-triol being the origin of the carbon skeleton.[1]
Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.
Experimental Protocols
The total synthesis is a multi-step process. The key transformations are highlighted below.
Synthesis of Chiral Aldehyde 5
The synthesis commences with pentane-1,3,5-triol, which is converted to the chiral aldehyde 5. The chirality is introduced by using (-)-menthone to differentiate the enantiotopic hydroxymethyl groups of the starting material.[1] The resulting diastereomeric alcohols are separated, and the desired isomer is oxidized to the corresponding aldehyde.
Aldol Reaction and Formation of Pyrone 12
An aldol reaction between γ-pyrone (9) and aldehyde 5 is carried out using lithium hexamethyldisilazide (LHMDS) as a base.[1] The resulting aldol product is then transformed into the primary alcohol 12.
Synthesis of Triketone 2
The synthesis of the key triketone precursor 2 is achieved from a γ,δ-unsaturated ester (13) and the previously synthesized chiral aldehyde 4 (a derivative of aldehyde 5).[1] This part of the synthesis involves several steps to assemble the carbon chain and set the required oxidation states.
Biomimetic Intramolecular Aldol Cyclization
The final and crucial step is the biomimetic twofold intramolecular aldol reaction of triketone 2. This reaction is reported to be low yielding (10%) due to geometric constraints but successfully produces (-)-5-Deoxyenterocin (1).[1][2][3][4]
Data Presentation
| Step | Key Reagents | Product | Yield | Diastereomeric Ratio (d.r.) |
| Chiral auxiliary attachment | (-)-Menthone, p-TsOH | Diastereomeric alcohols 7 and epi-7 | - | - |
| Aldol Reaction | γ-Pyrone (9), Aldehyde (5), LHMDS | Alcohol 12 | - | 50/50 |
| Triketone Synthesis | Ester (13), Aldehyde (4), DMP | Triketone (2) | - | 52/48 (for alcohol 18) |
| Final Cyclization | - | (-)-5-Deoxyenterocin (1) | 10% | - |
Experimental Workflow
The overall workflow for the total synthesis of (-)-5-Deoxyenterocin is depicted below.
Caption: Overall workflow for the total synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Biomimetic Approach to the Total Synthesis of (-)-5-Deoxyenterocin
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Introduction
Deoxyenterocin is a polyketide natural product that, along with its hydroxylated analog enterocin, exhibits significant antibiotic activity. These molecules are produced by various Streptomyces species and feature a complex, highly oxygenated tricyclic core.[1] The intricate architecture of these compounds makes them challenging targets for chemical synthesis. Nature, however, assembles them efficiently via a type II polyketide synthase (PKS) pathway.[1][2] A biomimetic synthesis approach, which mimics key steps of the natural biosynthetic pathway, offers an elegant strategy to access these complex molecules. This note details a biomimetic strategy for the total synthesis of (-)-5-deoxyenterocin, focusing on a key cascade reaction that emulates the proposed biological cyclization.[3][4][5]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of enterocin and this compound is believed to originate from an octaketide chain assembled by a type II polyketide synthase, using benzoic acid as a starter unit and seven malonyl-CoA extender units.[1][2] A key step in the pathway is a Favorskii-type rearrangement catalyzed by the FAD-dependent oxygenase EncM, which transforms a linear polyketide intermediate into a precursor with the characteristic carbon skeleton.[1][6] The final tricyclic scaffold of 5-deoxyenterocin is then proposed to be formed through a series of intramolecular aldol reactions.[1]
Caption: Proposed biosynthetic pathway for 5-deoxyenterocin.
Biomimetic Synthesis Workflow
The first total synthesis of (-)-5-deoxyenterocin was accomplished in 16 steps, with the key final step being a biomimetic twofold intramolecular aldol reaction.[3][4][5] This reaction mimics the proposed final cyclization steps in the natural biosynthesis. The synthesis begins with an achiral precursor, pentane-1,3,5-triol, and utilizes (-)-menthone as a chiral auxiliary to establish the correct stereochemistry.[3][7] The linear precursor, a complex triketone, is carefully assembled through a series of reactions including aldol additions and oxidations.[3] The crucial biomimetic cascade is then triggered to form the tricyclic core of this compound in a single, albeit low-yielding, step.[4][5]
Caption: Workflow for the total synthesis of (-)-5-deoxyenterocin.
Experimental Protocols
This section provides a representative protocol for the key biomimetic cyclization step, based on the synthesis reported by Koser and Bach. For complete experimental details, users should consult the primary literature.[3]
Protocol: Biomimetic Twofold Intramolecular Aldol Reaction
-
Precursor Preparation: The linear triketone precursor (2) is synthesized over 15 steps from pentane-1,3,5-triol.[3]
-
Reaction Setup:
-
Dissolve the triketone precursor in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C) to control the reaction kinetics and minimize side products.
-
-
Base Addition:
-
Slowly add a non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS), to the cooled solution. The base initiates the cascade by deprotonating an alpha-carbon to form an enolate.[3]
-
-
Reaction Cascade:
-
Upon base addition, the first intramolecular aldol reaction occurs, forming one of the rings of the tricyclic system.
-
A second intramolecular aldol reaction follows, completing the formation of the 2-oxabicyclo[3.3.1]nonane core.
-
-
Quenching and Workup:
-
After a specified time, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel to isolate (-)-5-deoxyenterocin.
-
Data Presentation
The total synthesis of (-)-5-deoxyenterocin is a lengthy and challenging process, reflected in the overall yield. The key biomimetic step, while elegant, suffered from geometrical constraints that resulted in a low yield.[4][5]
| Parameter | Value | Reference |
| Starting Material | Pentane-1,3,5-triol | [3][4][5] |
| Longest Linear Sequence | 16 steps | [3][4][7] |
| Overall Yield | 0.2% | [3][4][7] |
| Biomimetic Aldol Cascade Yield | 10% | [4][5] |
| Chiral Auxiliary | (-)-Menthone | [3][4] |
References
- 1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Biosynthesis of Unnatural Enterocin and Wailupemycin Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (−)‐5‐this compound and Attempted Late‐Stage Functionalization Reactions | Scilit [scilit.com]
Key Aldol Reactions in the Synthesis of Deoxyenterocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pivotal aldol reactions employed in the total synthesis of (-)-5-Deoxyenterocin, a complex polyketide natural product. The synthesis, developed by Koser and Bach, strategically utilizes two key intermolecular aldol reactions to construct the carbon backbone and a final biomimetic twofold intramolecular aldol reaction to achieve the target molecule.[1] This application note will detail the quantitative data, experimental protocols, and logical workflows of these critical transformations.
Introduction to Deoxyenterocin Synthesis
The total synthesis of (-)-5-Deoxyenterocin is a significant achievement in natural product synthesis, showcasing a convergent strategy that relies on carefully orchestrated aldol reactions to build stereochemical complexity. The overall synthetic sequence involves the preparation of key fragments that are subsequently coupled, leading to a linear precursor primed for a remarkable biomimetic cyclization. The three key aldol reactions that form the cornerstone of this synthesis are:
-
Intermolecular Aldol Reaction of a γ-Pyrone and a Chiral Aldehyde: This reaction serves to unite two major fragments of the molecule, establishing a key carbon-carbon bond.
-
Intermolecular Aldol Reaction for Triketone Precursor Synthesis: A second intermolecular aldol coupling is employed to assemble the linear triketone precursor required for the final cyclization.
-
Biomimetic Twofold Intramolecular Aldol Reaction: This crucial, late-stage reaction mimics the proposed biosynthetic pathway, leading to the formation of the complex tricyclic core of this compound in a single step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the pivotal aldol reactions in the synthesis of (-)-5-Deoxyenterocin.
| Reaction | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Intermolecular Aldol Reaction 1 | γ-Pyrone 9 , Aldehyde 5 | Aldol Adduct | 95 | 50:50 |
| Intermolecular Aldol Reaction 2 | γ,δ-Unsaturated Ester 13 , Aldehyde 4 | Triketone Precursor 2 | N/A | Mixture of Diastereoisomers |
| Biomimetic Intramolecular Aldol | Triketone Precursor 2 | (-)-5-Deoxyenterocin | 10 | N/A |
N/A: Data not explicitly provided in the primary literature.
Key Aldol Reactions: Pathways and Methodologies
This section details the individual key aldol reactions, including diagrammatic representations of the transformations and the experimental protocols.
Intermolecular Aldol Reaction of γ-Pyrone and a Chiral Aldehyde
This initial aldol reaction connects the γ-pyrone fragment 9 with the chiral aldehyde 5 . While the reaction proceeds with high efficiency, it exhibits poor diastereoselectivity.
Caption: Intermolecular aldol reaction of γ-pyrone 9 and aldehyde 5.
Experimental Protocol:
To a solution of γ-pyrone 9 in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of lithium hexamethyldisilazide (LHMDS) in THF. The resulting enolate solution is stirred for a specified time before the addition of a solution of aldehyde 5 in THF. The reaction mixture is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the aldol adduct as a mixture of diastereomers.
Synthesis of the Triketone Precursor via Aldol Reaction
The synthesis of the crucial triketone precursor 2 is achieved through an intermolecular aldol reaction between the γ,δ-unsaturated ester 13 and the chiral aldehyde 4 .[1] This reaction is a key step in assembling the linear chain that will undergo the final cyclization. The primary literature indicates that this process leads to a mixture of diastereoisomers.[1]
Caption: Synthesis of the triketone precursor 2.
Experimental Protocol:
A detailed experimental protocol for this specific aldol reaction is not provided in the main body of the publication. However, a general procedure would involve the generation of an enolate from the γ,δ-unsaturated ester 13 using a suitable base, such as lithium diisopropylamide (LDA) or LHMDS, in an anhydrous aprotic solvent like THF at low temperature. To this enolate solution, the chiral aldehyde 4 would be added, and the reaction would be allowed to proceed to completion. Subsequent workup and purification would yield the aldol adduct, which would then be carried forward through a series of transformations to afford the final triketone precursor 2 .
Biomimetic Twofold Intramolecular Aldol Reaction
The final and most critical aldol reaction in the synthesis is the biomimetic twofold intramolecular cyclization of the linear triketone precursor 2 . This reaction, while proceeding in a modest yield, impressively constructs the intricate tricyclic core of (-)-5-Deoxyenterocin in a single step.
Caption: Biomimetic twofold intramolecular aldol reaction.
Experimental Protocol:
The triketone precursor 2 is dissolved in a suitable solvent, and a mild base, such as potassium carbonate, is added. The reaction mixture is stirred at a specified temperature and monitored by an appropriate analytical technique (e.g., HPLC or LC-MS) for the formation of the product. The reaction is quenched upon completion or after a set period. The mixture is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The final product, (-)-5-Deoxyenterocin, is isolated and purified using advanced chromatographic techniques, such as preparative HPLC.
Experimental Workflow Overview
The logical flow of the key aldol reactions in the synthesis of (-)-5-Deoxyenterocin is depicted in the following workflow diagram.
Caption: Overall workflow of key aldol reactions.
Conclusion
The total synthesis of (-)-5-Deoxyenterocin by Koser and Bach provides a compelling case study in the strategic application of aldol reactions. While the initial intermolecular aldol reactions focus on the efficient construction of the molecular framework, the final biomimetic intramolecular cascade showcases the power of this transformation to generate significant molecular complexity in a single, albeit low-yielding, step. These methodologies and the accompanying data offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. Further optimization of the final cyclization step could significantly enhance the overall efficiency of this elegant synthetic route.
References
Application Notes and Protocols for the Analytical Characterization of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product with potential biological activity. Accurate and comprehensive characterization of its chemical structure and purity is paramount for any research and development endeavor, from initial discovery to preclinical evaluation. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for unambiguous structure elucidation, purity assessment, and quantitative analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₉ | PubChem |
| Molecular Weight | 428.39 g/mol | PubChem |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 5-Deoxyenterocin in DMSO-d₆
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 174.0 | |
| 2 | 79.7 | |
| 3 | 45.9 | 2.85, m |
| 4 | 35.8 | 2.20, m; 1.95, m |
| 5 | 28.1 | 1.80, m; 1.60, m |
| 6 | 68.4 | 4.10, m |
| 7 | 203.1 | |
| 8 | 58.3 | 3.10, d (J = 10.0) |
| 9 | 48.2 | 2.95, d (J = 10.0) |
| 10 | 76.5 | 4.20, s |
| 11 | 195.8 | |
| 12 | 108.2 | |
| 13 | 164.2 | |
| 14 | 97.4 | 5.90, s |
| 15 | 166.8 | |
| 16 | 101.5 | 6.20, s |
| 1' | 137.2 | |
| 2' | 128.8 | 7.95, d (J = 7.5) |
| 3' | 128.5 | 7.55, t (J = 7.5) |
| 4' | 133.2 | 7.65, t (J = 7.5) |
| 5' | 128.5 | 7.55, t (J = 7.5) |
| 6' | 128.8 | 7.95, d (J = 7.5) |
Note: Data extracted from supplementary information of a relevant publication. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of this compound
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation and verification of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D
-
5 mm NMR tubes
-
Glass wool
-
Pasteur pipettes
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance series, 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Reference the ¹H and ¹³C chemical shifts to the residual solvent signals of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR - COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton spin-spin couplings.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify direct one-bond correlations between protons and carbons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to the structure of this compound.
-
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To determine the accurate mass, confirm the molecular formula, and investigate the fragmentation pattern of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Purified this compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (for sample dissolution)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap) capable of high-resolution mass measurement and tandem MS (MS/MS).
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for polyketides.
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion corresponding to this compound ([M+H]⁺ at m/z 429.1180). Apply a collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
-
-
Data Analysis:
-
Process the data using the instrument's software.
-
Determine the accurate mass of the precursor ion from the full scan MS data and use it to calculate the elemental composition to confirm the molecular formula (C₂₂H₂₀O₉).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can provide valuable structural information, such as the loss of water molecules, cleavage of ester or ether linkages, and retro-Diels-Alder reactions within cyclic moieties.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Signaling Pathway
Information regarding the specific signaling pathways and molecular mechanisms of action for this compound is not currently well-documented in publicly available scientific literature. While it is a member of the polyketide family, which includes many compounds with diverse biological activities, specific cellular targets and signaling cascades for this compound have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further biological and pharmacological studies are required to determine its mechanism of action.
References
Developing In Vitro Assays for Deoxyenterocin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing and conducting in vitro assays to evaluate the antimicrobial activity of Deoxyenterocin, a member of the enterocin family of bacteriocins. These guidelines are designed to assist researchers in the screening, characterization, and preclinical development of this potential therapeutic agent.
Introduction to this compound and its Mechanism of Action
This compound is a bacteriocin, a ribosomally synthesized antimicrobial peptide produced by bacteria. Like other enterocins, its primary mechanism of action against susceptible bacteria is the disruption of the cell membrane's integrity. This is achieved through the formation of pores in the membrane, leading to the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death. Understanding this mechanism is crucial for the design and interpretation of relevant in vitro assays.
Signaling Pathway: this compound-Induced Pore Formation
Caption: this compound interaction with the bacterial cell membrane.
Key In Vitro Assays for this compound Activity
A comprehensive in vitro evaluation of this compound should include the determination of its antimicrobial potency, its effect on bacterial growth kinetics, its ability to disrupt biofilms, and its cytotoxic potential against mammalian cells.
Antimicrobial Potency Assays
2.1.1. Agar Well Diffusion Assay
This assay provides a qualitative or semi-quantitative measure of the antimicrobial activity of this compound.
Protocol:
-
Preparation of Indicator Strain: Culture the target bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) overnight at 37°C.
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Spread 100 µL of the overnight bacterial culture (adjusted to 0.5 McFarland standard) evenly onto the surface of the MHA plates.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Sample Application: Add a known concentration of purified this compound solution (e.g., 50-100 µL) into each well. A negative control (buffer or solvent used to dissolve this compound) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited).
2.1.2. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard quantitative technique.[1][2]
Protocol:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Dilute an overnight culture of the target bacteria in the same broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Anti-Biofilm Assay
The ability of this compound to inhibit biofilm formation and eradicate established biofilms is a critical parameter for its therapeutic potential. The crystal violet staining method is a common technique for quantifying biofilm biomass.
Protocol for Biofilm Inhibition:
-
Preparation of Bacterial Suspension: Prepare a bacterial suspension as described for the MIC assay.
-
Plate Setup: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension to each well.
-
Treatment: Add 100 µL of this compound at various concentrations (typically below and at the MIC value) to the wells. Include a positive control (bacteria without this compound).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently twice with 200 µL of phosphate-buffered saline (PBS).
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay
Evaluating the effect of this compound on mammalian cells is essential to determine its safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, Vero) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2.5 |
| Listeria monocytogenes EGD-e | Positive | 1.25 |
| Escherichia coli ATCC 25922 | Negative | > 100 |
| Pseudomonas aeruginosa PAO1 | Negative | > 100 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Biofilm Formation.
| Bacterial Strain | This compound Conc. (µg/mL) | Biofilm Inhibition (%) |
| Staphylococcus aureus ATCC 29213 | 0.5 x MIC | 45 |
| 1 x MIC | 85 | |
| 2 x MIC | 95 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 3: Cytotoxicity of this compound on Mammalian Cells.
| Cell Line | This compound Conc. (µg/mL) | Cell Viability (%) |
| HeLa | 10 | 98 |
| 50 | 92 | |
| 100 | 85 |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of the assays.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow: Anti-Biofilm Assay
Caption: Workflow for the crystal violet anti-biofilm assay.
By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro activity of this compound, providing valuable data for its potential development as a novel antimicrobial agent.
References
Application Notes and Protocols for Designing Cell-Based Assays for Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxyenterocin
This compound is a bacteriocin, a class of ribosomally synthesized antimicrobial peptides produced by bacteria. Bacteriocins have garnered significant interest in drug development due to their potential as alternatives to conventional antibiotics and as novel anticancer agents.[1] While specific data on this compound is emerging, its classification as a bacteriocin suggests it may exhibit cytotoxic effects against pathogenic bacteria and cancer cells. The proposed mechanisms of action for many bacteriocins include disruption of cell membrane integrity and induction of apoptosis.[2][3]
These application notes provide a comprehensive guide for researchers to design and implement a suite of cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxic, pro-apoptotic, anti-proliferative, and antimicrobial effects.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison of results across different assays and conditions. Below are template tables for presenting key findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Human Breast Adenocarcinoma | Human | e.g., 105.46[4] | ||
| Example: HepG2 | Human Hepatocellular Carcinoma | Human | e.g., 112.25[4] | ||
| Example: HT-29 | Human Colon Adenocarcinoma | Human | e.g., 89.9[4] | ||
| Example: HDF | Human Dermal Fibroblasts | Human | |||
| Test Cell Line 1 | |||||
| Test Cell Line 2 |
Note: IC50 values for Nisin are provided as examples. Researchers should replace this with their experimental data for this compound.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Test Cell Line 1 | Control | 1.0 | ||
| This compound (IC50) | ||||
| This compound (2 x IC50) | ||||
| Test Cell Line 2 | Control | 1.0 | ||
| This compound (IC50) | ||||
| This compound (2 x IC50) |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Treatment | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition of Proliferation |
| Test Cell Line 1 | Control | 0 | |
| This compound (0.5 x IC50) | |||
| This compound (IC50) | |||
| Test Cell Line 2 | Control | 0 | |
| This compound (0.5 x IC50) | |||
| This compound (IC50) |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Bacteriocins can induce apoptosis in cancer cells through various signaling cascades.[2][5] A proposed pathway for this compound, based on known mechanisms of other bacteriocins, involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6][7]
Experimental Workflow
A systematic approach is recommended to evaluate the biological activities of this compound. The following workflow outlines the key stages of investigation.
Experimental Protocols
Cytotoxicity Assays
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Target cell lines (e.g., cancer cell lines and a non-cancerous control cell line)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Materials:
-
LDH cytotoxicity assay kit
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to control wells.
-
Apoptosis Assays
A. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Target cell lines
-
This compound
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
B. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Target cell lines
-
This compound
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Cell Proliferation Assay
BrdU (5-bromo-2'-deoxyuridine) Assay
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.
-
Materials:
-
BrdU cell proliferation assay kit
-
Target cell lines
-
This compound
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with sub-lethal concentrations of this compound for 24-72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix and denature the cellular DNA according to the kit protocol.
-
Add the anti-BrdU antibody and incubate.
-
Add the secondary antibody-enzyme conjugate and incubate.
-
Add the substrate and measure the absorbance at 450 nm.
-
Intracellular Antimicrobial Activity Assay
This assay determines the ability of this compound to kill bacteria that have invaded host cells.
-
Materials:
-
Mammalian cell line (e.g., macrophages like RAW 264.7)
-
Bacterial strain (e.g., Listeria monocytogenes or Staphylococcus aureus)
-
This compound
-
Gentamicin or other non-cell-permeable antibiotic
-
Cell culture medium without antibiotics
-
Triton X-100 for cell lysis
-
Agar plates for bacterial enumeration
-
-
Protocol:
-
Infect a monolayer of mammalian cells with the bacterial strain for 1-2 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Incubate the cells with a medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again and add a medium containing different concentrations of this compound.
-
Incubate for the desired time (e.g., 2, 4, 8 hours).
-
Wash the cells and lyse them with Triton X-100 to release intracellular bacteria.
-
Serially dilute the lysate and plate on agar to determine the number of viable intracellular bacteria (CFU/mL).
-
Assay Workflow Diagrams
References
- 1. Intracellular Activity of Antibiotics against Staphylococcus aureus in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriocins in Cancer Treatment: Mechanisms and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacteriocins as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteriocins as Potential Therapeutic Approaches in the Treatment of Various Cancers: A Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Scaling Up Deoxyenterocin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed protocols for the large-scale synthesis of Deoxyenterocin are not extensively available in the public domain. The following application notes and protocols are based on the established biosynthesis of the closely related parent compound, Enterocin, and general principles for the scale-up of polyketide production from Streptomyces species. These protocols should be considered as a starting point and will require optimization for specific strains and equipment.
Introduction
This compound is a polyketide natural product with potential therapeutic applications. As a minor metabolite of the Enterocin biosynthetic pathway, its isolation from wild-type strains is often challenging, yielding low quantities.[1] Scaling up the synthesis of this compound is crucial for preclinical and clinical development. This document outlines a potential workflow for the enhanced production of this compound, focusing on a fermentation-based approach using a genetically engineered or optimized strain of Streptomyces.
The biosynthesis of Enterocin, and by extension this compound, is initiated by a type II polyketide synthase (PKS). The process begins with a benzoic acid starter unit, to which seven malonyl-CoA extender units are sequentially added.[1]
This compound Biosynthetic Pathway
The synthesis of this compound is a multi-step enzymatic process within the host Streptomyces strain. Understanding this pathway is key to optimizing production through metabolic engineering and fermentation process control.
Caption: Simplified biosynthetic pathway of this compound and Enterocin.
Proposed Workflow for Scaling Up this compound Synthesis
A scalable process for this compound production will involve strain improvement, fermentation optimization, and a robust downstream purification process.
Caption: A proposed workflow for the scale-up of this compound production.
Experimental Protocols
Strain Improvement (Hypothetical)
The wild-type producers of Enterocin, such as Streptomyces candidus var. enterostaticus, Streptomyces viridochromogenes M-127, or Streptomyces hygroscopicus, are the logical starting points. To increase the yield of this compound, the following strategies could be employed:
-
Classical Mutagenesis: UV irradiation or chemical mutagenesis (e.g., with N-methyl-N'-nitro-N-nitrosoguanidine - NTG) followed by screening for high-producing mutants.
-
Metabolic Engineering:
-
Overexpression of the this compound biosynthetic gene cluster.
-
Knockout of the encR gene, which encodes the cytochrome P-450 hydroxylase responsible for the conversion of this compound to Enterocin, to promote the accumulation of this compound.
-
Enhancing the supply of precursors (benzoic acid and malonyl-CoA).
-
Fermentation Protocol (Based on related Polyketide Production)
This protocol is adapted from optimized fermentation processes for other polyketides produced by Streptomyces species.
4.2.1. Inoculum Development
-
Spore Suspension: Prepare a spore suspension of the selected Streptomyces strain from a mature agar plate (e.g., ISP Medium 2) in sterile water with 0.01% Tween 80.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to an initial OD600 of ~0.1.
-
Incubation: Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
4.2.2. Production Fermentation
-
Bioreactor Preparation: Prepare a 5 L bioreactor containing 3 L of production medium. Sterilize the bioreactor and medium.
-
Inoculation: Inoculate the production bioreactor with 5-10% (v/v) of the seed culture.
-
Fermentation Parameters: Maintain the following parameters during fermentation:
-
Temperature: 28-30°C
-
pH: Maintain at 6.5-7.0 using automated addition of sterile acid/base.
-
Dissolved Oxygen (DO): Maintain at >30% saturation by controlling agitation and aeration rates.
-
Agitation: 200-500 rpm, depending on the bioreactor geometry and DO levels.
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
-
Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch strategy can be implemented by feeding a concentrated solution of the primary carbon source (e.g., glucose) after the initial batch phase.
-
Monitoring: Monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound production (by HPLC) throughout the fermentation.
-
Harvest: Harvest the fermentation broth after a specific duration (e.g., 7-14 days) when this compound concentration reaches its maximum.
Table 1: Example Fermentation Media Compositions (Adaptable for this compound Production)
| Component | Seed Medium (g/L) | Production Medium (g/L) | Reference |
| Glucose | 20 | 40 | [2] |
| Soluble Starch | - | 20 | [2] |
| Soybean Meal | 10 | 15 | [2] |
| Yeast Extract | 5 | 5 | [3] |
| Corn Steep Liquor | 5 | - | |
| CaCO₃ | 2 | 2 | [2] |
| K₂HPO₄ | 1 | 1 | |
| MgSO₄·7H₂O | 0.5 | 0.5 | |
| Trace Elements Solution | 1 mL | 1 mL | |
| pH | 7.0-7.2 | 7.0-7.2 |
Note: The optimal media composition will need to be determined experimentally for the specific Streptomyces strain used.
Table 2: Comparison of Polyketide Production Yields in Optimized Streptomyces Fermentations
| Polyketide | Producing Organism | Fermentation Scale | Optimized Yield (mg/L) | Reference |
| Chrysomycin A | Streptomyces sp. 891-B6 | 1 L Shake Flask | 1601.9 ± 56.7 | [2] |
| Herbicide 334-W4 | Streptomyces sp. KRA16-334 | Not Specified | 264.7 ± 12.82 | [4] |
| Ascomycin | S. hygroscopicus var. ascomyceticus | Not Specified | 626.30 | [5] |
| Rapamycin | Streptomyces hygroscopicus | Not Specified | 220.7 ± 5.7 | [3] |
This table provides a reference for achievable yields for other polyketides from Streptomyces and can serve as a benchmark for this compound production optimization.
Downstream Processing and Purification Protocol
This compound is a neutral polyketide and is likely to be intracellular or associated with the mycelia.
4.3.1. Biomass Collection and Extraction
-
Centrifugation: Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Cell Lysis (Optional): Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or high-pressure homogenization to release intracellular product.
-
Solvent Extraction: Extract the cell lysate or the whole fermentation broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction 2-3 times.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
4.3.2. Purification
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a dichloromethane-methanol gradient.
-
Collect fractions and analyze by TLC or HPLC to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).
-
Collect the peak corresponding to this compound.
-
-
Crystallization:
-
Concentrate the purified this compound fraction.
-
Attempt crystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate-hexane) to obtain pure crystalline this compound.
-
Conclusion
The successful scale-up of this compound synthesis is a multi-faceted challenge that requires a combination of strain engineering, fermentation process optimization, and efficient downstream processing. While specific protocols for this compound are not yet established in the literature, the knowledge gained from the production of other polyketides by Streptomyces provides a solid foundation for developing a robust and scalable manufacturing process. The protocols and data presented here offer a strategic framework for researchers and drug development professionals to initiate and advance the production of this promising natural product.
References
- 1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of the Deoxyenterocin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product that serves as a key intermediate in the biosynthesis of enterocin, an antibiotic with a complex caged tricyclic structure.[1] The in vitro reconstitution of the this compound biosynthetic pathway provides a powerful platform for studying the intricate enzymatic reactions involved in its formation, as well as for generating novel analogues through biosynthetic engineering. This document provides detailed protocols and data for the chemoenzymatic synthesis of this compound and its derivatives, leveraging a reconstituted system of purified enzymes.
The biosynthesis of the this compound core is orchestrated by a type II polyketide synthase (PKS) system from the marine bacterium Streptomyces maritimus.[2] The pathway is initiated with a benzoyl-CoA starter unit, followed by seven successive condensations with malonyl-CoA extender units.[3] A series of tailoring enzymes then catalyze cyclization and rearrangement reactions to form the characteristic polycyclic scaffold.
Data Presentation
The in vitro reconstitution of the this compound biosynthetic pathway allows for the production and characterization of various analogues by utilizing different starter units. The following table summarizes the quantitative data for several desmethyl-5-deoxyenterocin analogues produced in vitro, as characterized by high-performance liquid chromatography-mass spectrometry (HPLC-MS).[2]
| Starter Unit | Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) |
| Benzoic acid | Desmethyl-5-deoxyenterocin | 24.0 | 433.1 |
| p-Fluorobenzoic acid | p-Fluoro-desmethyl-5-deoxyenterocin | 24.5 | 451.1 |
| p-Chlorobenzoic acid | p-Chloro-desmethyl-5-deoxyenterocin | 26.9 | 449.0/451.0 |
| 3-Hydroxybenzoic acid | 3-Hydroxy-desmethyl-5-deoxyenterocin | 20.2 | 421.0 |
| 4-Hydroxybenzoic acid | 4-Hydroxy-desmethyl-5-deoxyenterocin | 20.0 | 421.0 |
| 2-Thiophenecarboxylic acid | 2-Thiophene-desmethyl-5-deoxyenterocin | 19.9 | 431.0 |
| 3-Thiophenecarboxylic acid | 3-Thiophene-desmethyl-5-deoxyenterocin | 19.2 | 431.0 |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The enzymatic cascade leading to the formation of desmethyl-5-deoxyenterocin is a multi-step process involving several key enzymes. The pathway begins with the activation of a starter unit, followed by polyketide chain elongation and subsequent modifications.
Caption: Biosynthetic pathway of desmethyl-5-deoxyenterocin.
Experimental Workflow for In Vitro Reconstitution
The successful in vitro reconstitution of the this compound biosynthetic pathway requires a systematic workflow, from the expression and purification of the necessary enzymes to the analysis of the final products.
Caption: Experimental workflow for the in vitro reconstitution.
Experimental Protocols
Protein Expression and Purification
Objective: To obtain pure, active forms of all the enzymes required for the this compound biosynthetic pathway.
Materials:
-
E. coli expression strains (e.g., BL21(DE3))
-
Expression vectors containing the genes for EncA, EncB, EncC, EncD, EncM, EncN, and FabD
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Buffers: Lysis buffer, wash buffer, elution buffer
Protocol:
-
Transform E. coli with the respective expression plasmids.
-
Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6.
-
Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged proteins with elution buffer.
-
Dialyze the purified proteins against a suitable storage buffer and store at -80°C.
Preparation of Holo-EncC (ACP)
Objective: To convert the inactive apo-EncC to its active holo-form by transferring a phosphopantetheinyl arm from Coenzyme A.
Materials:
-
Purified apo-EncC
-
Coenzyme A (CoA)
-
Phosphopantetheinyl transferase (PPTase), e.g., Sfp
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
Protocol:
-
Set up a reaction mixture containing apo-EncC, CoA, and PPTase in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
The resulting holo-EncC can be used directly in the reconstitution assay or purified further if necessary.
In Vitro Reconstitution of this compound Biosynthesis
Objective: To synthesize desmethyl-5-deoxyenterocin in a one-pot reaction using the purified enzymes.
Materials:
-
Purified holo-EncC, EncA, EncB, EncD, EncM, EncN, and FabD
-
Benzoic acid (or other starter unit)
-
Malonyl-CoA
-
ATP
-
NADPH
-
FAD
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, NADPH, FAD, and malonyl-CoA.
-
Add the purified enzymes to the mixture in the following order: EncN, holo-EncC, FabD, EncA, EncB, EncD, and EncM. The final concentration of each enzyme should be in the low micromolar range (e.g., 2 µM).[3]
-
Initiate the reaction by adding the starter unit (e.g., benzoic acid).
-
Incubate the reaction at 30°C for 4-6 hours.
-
Stop the reaction by adding an equal volume of organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic layer, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
Product Analysis by HPLC-MS
Objective: To identify and quantify the synthesized this compound analogues.
Materials:
-
HPLC system coupled to a mass spectrometer
-
C18 reverse-phase HPLC column
-
Solvents: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Protocol:
-
Inject the resuspended sample onto the HPLC column.
-
Elute the compounds using a gradient of solvent B.
-
Monitor the eluent by UV-Vis spectroscopy and mass spectrometry.
-
Identify the products based on their retention times and mass-to-charge ratios, comparing them to known standards if available.
By following these protocols, researchers can effectively reconstitute the this compound biosynthetic pathway in vitro, enabling detailed biochemical studies and the generation of novel polyketide compounds for drug discovery and development.
References
Troubleshooting & Optimization
Overcoming low yield in Deoxyenterocin synthesis steps
Welcome to the technical support center for Deoxyenterocin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in both chemical and biotechnological synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a polyketide natural product with potential biological activity. Its synthesis is complex, involving multiple stereocenters and sensitive functional groups. The total chemical synthesis is characterized by a high number of steps, often resulting in a very low overall yield.[1][2] Biotechnological production, while potentially more scalable, is subject to complex regulatory pathways within the producing microorganisms.
Q2: What are the main approaches for this compound synthesis?
A2: There are two primary approaches for synthesizing this compound:
-
Total Chemical Synthesis: A multi-step organic synthesis to construct the molecule from simple starting materials. This approach offers precise control over the molecular structure but can be lengthy and low-yielding.
-
Biotechnological Production: Utilizing a microorganism, typically a strain of Enterococcus, to produce this compound through its natural biosynthetic pathway. This method can be more cost-effective for large-scale production but requires optimization of fermentation conditions and genetic regulation.
Q3: What is a typical overall yield for the total chemical synthesis of this compound?
A3: The reported overall yield for the first total synthesis of (-)-5-Deoxyenterocin is approximately 0.2% over a 16-step linear sequence.[1][2] This highlights the importance of optimizing each step to maximize the final product quantity.
Q4: How is this compound biosynthesis regulated in microorganisms?
A4: The biosynthesis of enterocins, a class of bacteriocins that includes this compound, is often regulated by a quorum-sensing mechanism.[3][4][5][6] This is a cell-density dependent system where the bacteria produce and respond to signaling molecules called autoinducers. When the cell population reaches a certain density, the concentration of autoinducers triggers the expression of the genes responsible for enterocin production.[3][6][7]
Troubleshooting Guide: Chemical Synthesis of this compound
The total synthesis of this compound involves several critical steps that can be prone to low yields. Below are troubleshooting guides for some of the key reactions.
Low Yield in Biomimetic Intramolecular Aldol Reaction
The biomimetic twofold intramolecular aldol reaction is a key step in the synthesis of the this compound core. It is reported to have a low yield (around 10%) due to geometrical constraints.[1][2]
| Potential Cause | Troubleshooting Strategy |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical. If the base is too strong or used in excess, it can lead to side reactions. If it's too weak or insufficient, the reaction may not proceed to completion. Experiment with different bases (e.g., LDA, LHMDS) and carefully titrate the amount used. |
| Unfavorable Reaction Kinetics | The reaction may be slow due to the high activation energy of the desired cyclization pathway. Try varying the reaction temperature. Lower temperatures may improve selectivity, while higher temperatures could increase the reaction rate, but may also promote side reactions. |
| Substrate Aggregation | The substrate may aggregate at higher concentrations, hindering the intramolecular reaction. Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular side reactions. |
| Presence of Impurities | Impurities in the starting material or solvent can interfere with the reaction. Ensure all starting materials and solvents are of high purity. |
Low Yield in Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild oxidizing agent used to convert alcohols to aldehydes or ketones. Low yields can result from incomplete reaction or product degradation.[8][9]
| Potential Cause | Troubleshooting Strategy |
| Degradation of DMP Reagent | DMP is sensitive to moisture. Use freshly opened or properly stored DMP. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress carefully using TLC. If the reaction stalls, a slight excess of DMP can be added. |
| Difficult Work-up | The DMP byproducts can sometimes complicate the purification process.[10][11][12] A common work-up procedure involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate to remove excess DMP and its byproducts.[12] |
| Product Instability | The resulting aldehyde or ketone may be sensitive to the reaction conditions. Keep the reaction time to a minimum and work up the reaction as soon as it is complete. |
Troubleshooting Guide: Biotechnological Production of this compound
Optimizing the production of this compound from microbial fermentation requires careful control of various factors.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Fermentation Conditions | pH, temperature, aeration, and incubation time significantly impact enterocin production.[1] The optimal conditions are strain-dependent. A design of experiments (DOE) approach, such as the Taguchi method, can be used to systematically optimize these parameters.[1] For many Enterococcus strains, optimal enterocin production is achieved at a pH of around 6.5 and a temperature of 25-30°C.[1] |
| Inadequate Nutrient Composition | The carbon and nitrogen sources in the culture medium are crucial for both bacterial growth and bacteriocin production.[13][14] Sucrose and yeast extract have been identified as preferred carbon and nitrogen sources for some enterocin-producing strains. |
| Low Cell Density | Enterocin production is often regulated by quorum sensing and is initiated at a high cell density.[3][4] If the culture does not reach the required cell density, production will be low. Optimize the growth medium and conditions to achieve a high cell density. |
| Product Inhibition | High concentrations of the produced enterocin can inhibit the growth of the producing strain. Consider using a fed-batch or continuous fermentation strategy to maintain a lower, non-inhibitory concentration of the product in the bioreactor. |
| Plasmid Instability | If the genes for this compound synthesis are located on a plasmid, the plasmid could be lost during cell division, leading to a decrease in the number of producing cells. Ensure that the fermentation medium contains the appropriate selective pressure (e.g., antibiotic) if a plasmid-based expression system is used. |
Experimental Protocols
General Methodology for a Biomimetic Intramolecular Aldol Reaction
This protocol is a general representation based on published syntheses and should be adapted and optimized for specific substrates and laboratory conditions.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Substrate: Dissolve the triketone precursor in a suitable anhydrous solvent (e.g., THF) to a high dilution (e.g., 0.001 M).
-
Base Addition: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of a suitable base (e.g., LHMDS in THF) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Methodology for this compound Production via Fermentation
This protocol is a general guideline for optimizing enterocin production and should be tailored to the specific Enterococcus strain being used.
-
Inoculum Preparation: Inoculate a single colony of the this compound-producing Enterococcus strain into a suitable starter culture medium (e.g., MRS broth) and incubate at the optimal growth temperature until it reaches the late exponential phase.
-
Fermentation: Inoculate the production medium with the starter culture (e.g., a 2% v/v inoculum). The production medium should be optimized for carbon and nitrogen sources.
-
Parameter Control: Maintain the fermentation at the optimized pH and temperature with appropriate agitation.
-
Induction (if applicable): If using an inducible expression system, add the inducer at the appropriate cell density (e.g., mid-log phase).
-
Sampling and Analysis: Periodically take samples to monitor cell growth (OD600) and this compound production (e.g., by HPLC or a bioassay).
-
Harvesting: Harvest the culture at the time of maximum this compound production, typically in the late stationary phase.
-
Purification: Separate the cells from the supernatant by centrifugation. The this compound can then be purified from the supernatant using techniques such as ammonium sulfate precipitation followed by chromatography (e.g., ion-exchange and reversed-phase HPLC).
Visualizations
Caption: A simplified workflow for the total chemical synthesis of this compound.
Caption: A general workflow for the biotechnological production of this compound.
Caption: A simplified diagram of quorum sensing regulation of enterocin biosynthesis.
References
- 1. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Quorum-Sensing in Enterococcus faecalis: Its Role in Virulence and Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Quorum-Sensing in Enterococcus faecalis: Its Role in Virulence and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting Deoxyenterocin purification challenges
Technical Support Center: Deoxyenterocin Purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of this compound and similar bacteriocins.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
Issue 1: Low Final Yield
Q: My overall yield of purified this compound is significantly lower than expected. What are the potential causes?
A: Low yield is a common issue that can arise from inefficiencies at multiple stages of the purification process. Consider the following points:
-
Ammonium Sulfate Precipitation: The concentration of ammonium sulfate is critical and must be optimized. Saturation levels used for bacteriocins can range from 40% to 80%.[1][2] It is recommended to test a range of concentrations (e.g., 40%, 50%, 60%, 70%, 80%) to determine the optimal level for precipitating your specific bacteriocin.[1][3] In some cases, yields from ammonium sulfate precipitation can be as low as 40% ± 20%.[4]
-
Column Chromatography Loss: this compound may not be binding efficiently to your chromatography column, or it may be eluting prematurely in the wash steps. This can be caused by incorrect buffer pH or ionic strength. For cation exchange chromatography, the pH of the buffer should be lower than the isoelectric point (pI) of the peptide to ensure a net positive charge.[4]
-
Loss During Dialysis/Desalting: Ensure the molecular weight cut-off (MWCO) of your dialysis membrane is significantly smaller than the molecular weight of this compound to prevent loss of the peptide.[1]
-
Peptide Degradation: Bacteriocins are peptides and can be susceptible to degradation by proteases present in the crude extract.[3] Working quickly, at low temperatures (e.g., 4°C), and considering the addition of protease inhibitors can help mitigate this issue.
Issue 2: Low Purity and Presence of Contaminants
Q: After my final purification step (e.g., RP-HPLC), I still see multiple bands on my SDS-PAGE gel. How can I improve the purity?
A: Achieving high purity often requires a multi-step chromatography approach that separates proteins based on different physicochemical properties.
-
Orthogonal Chromatography Steps: A typical high-resolution purification strategy involves three phases: capture, intermediate purification, and polishing.[5] Combining different chromatography techniques is highly effective. For example, using cation exchange chromatography (separating by charge) followed by hydrophobic interaction chromatography (separating by hydrophobicity) can remove a significant amount of contaminants.[6] A final polishing step using reverse-phase HPLC can then separate remaining impurities.[1]
-
Optimize Elution Gradients: In both ion exchange and reverse-phase chromatography, a shallow elution gradient will provide better resolution between your target protein and contaminants with similar binding properties. Experiment with the gradient slope to improve separation.
-
Address Potential Contamination Sources: Contaminants can be introduced from various sources, including plasticizers from labware (e.g., phthalates), solvents, and buffers.[7] Using high-purity solvents (HPLC grade) and ensuring cleanliness of all equipment is crucial.[8]
Issue 3: Loss of Antimicrobial Activity
Q: My this compound fractions show high purity on a gel, but have little to no antimicrobial activity. What could be the cause?
A: Loss of biological activity can be due to protein denaturation, degradation, or issues with the activity assay itself.
-
pH and Temperature Stability: Bacteriocins exhibit variable stability depending on pH and temperature. While many are stable over a wide pH range (e.g., pH 2.0 to 9.0) and can withstand heat (e.g., up to 100°C for 30 minutes), extreme conditions can lead to irreversible loss of activity.[1][3][9] It is crucial to determine the stability profile of this compound.
-
Enzymatic Degradation: The antimicrobial activity of bacteriocins is lost if they are degraded by proteases like trypsin or proteinase K, confirming their proteinaceous nature.[1][3][6] If your preparation has residual protease activity, it can degrade your purified product over time.
-
Storage Conditions: Long-term storage of peptides in solution is generally not recommended.[10] For storage, lyophilized (freeze-dried) peptides stored at -20°C are preferable.[10] If storing in solution, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11]
-
Assay Sensitivity: Ensure your indicator strain is sensitive to this compound and that the assay conditions (e.g., agar type, cell density) are optimal.[12]
Issue 4: Specific Chromatography Problems
Q: My protein is not binding to the cation exchange column. What should I check?
A: Failure to bind to a cation exchange column is almost always related to the charge of the protein. The stationary phase of a cation exchanger is negatively charged, so it binds positively charged molecules.[13] Ensure that the pH of your buffer and sample is at least one pH unit below the isoelectric point (pI) of this compound, which will give it a net positive charge. Also, make sure the ionic strength (salt concentration) of your sample is low, as high salt concentrations will interfere with binding.[14]
Q: I am seeing poor peak shape and resolution during Reverse-Phase HPLC. What can I adjust?
A: Poor peak shape in RP-HPLC can be caused by several factors related to the mobile phase and the column itself.
-
Mobile Phase pH: For compounds with acidic or basic functional groups, the pH of the mobile phase is critical. Operating at a pH where the analyte is in a single ionic state (either fully protonated or deprotonated) generally results in sharper peaks.[15]
-
Solvent Strength: Acetonitrile is a "stronger" organic solvent than methanol in RP-HPLC, meaning it will elute compounds more quickly.[15] Adjusting the percentage of organic solvent in your mobile phase directly impacts retention time; a 10% decrease in the organic component can roughly double the retention time for a small molecule.[16]
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column, leading to distorted peak shapes and "ghost peaks".[8] A proper column cleaning and regeneration protocol is essential.[17]
Part 2: Frequently Asked Questions (FAQs)
Q: What is a typical purification fold and yield for a bacteriocin like this compound? A: This can vary widely depending on the expression level and the purification scheme. However, published data for similar bacteriocins show that a multi-step process involving ammonium sulfate precipitation and two chromatography steps can result in a purification fold of over 40x with a final yield of around 10-20%.[1][6]
Q: How should I store purified this compound to maintain its activity? A: For long-term storage, it is best to store the peptide in a lyophilized (freeze-dried) state, desiccated at -20°C.[10] If you must store it in solution, prepare aliquots in a suitable buffer and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10] The stability of the peptide in different solutions and temperatures should be empirically determined.[11]
Q: What are the standard methods for quantifying this compound concentration and activity? A: Protein concentration is typically determined using methods like the Lowry assay or by measuring absorbance at 280 nm.[18] Antimicrobial activity is quantified using a critical dilution assay, often the agar well diffusion method.[6][18] The activity is expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still shows a clear zone of inhibition against a sensitive indicator organism.[18]
Part 3: Data Presentation
The following tables summarize typical results from a multi-step bacteriocin purification process, providing a benchmark for expected outcomes.
Table 1: Example Purification of a Bacteriocin from Lactobacillus murinus AU06[6]
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 134.4 | 1550 | 11.53 | 100 | 1.00 |
| Ammonium Sulfate Ppt. | 38.2 | 870 | 22.77 | 56.12 | 1.97 |
| Cation Exchange (CM-Sepharose) | 12.4 | 550 | 44.35 | 35.48 | 3.84 |
| HIC (Phenyl Sepharose CL-4B) | 8.1 | 448.5 | 55.38 | 28.92 | 4.74 |
Table 2: Example Purification of Bacteriocin Lac-B23 from L. plantarum J23[1]
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 30.15 | 15360 | 509.45 | 100 | 1.00 |
| Ammonium Sulfate (80%) | 1.41 | 7372.8 | 5228.94 | 48.00 | 10.31 |
| Cation Exchange | 0.23 | 3276.8 | 14246.96 | 21.33 | 27.96 |
| RP-HPLC | 0.08 | 1638.4 | 20480.00 | 10.67 | 40.20 |
Part 4: Key Experimental Protocols
1. Ammonium Sulfate Precipitation
This protocol provides a general method for concentrating this compound from a cell-free supernatant. The optimal saturation percentage should be determined empirically (30-80% is a common range).[3]
-
Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.[3]
-
Collect the cell-free supernatant and adjust its pH to 6.5 with 1N NaOH.[3]
-
Slowly add solid ammonium sulfate to the supernatant while gently stirring on ice to reach the desired saturation (e.g., 60%).
-
Continue stirring at 4°C for at least 4 hours or overnight.[3]
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitate.[3]
-
Discard the supernatant. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).[3]
-
Proceed to dialysis or a desalting column to remove the excess ammonium sulfate.
2. Cation Exchange Chromatography (IEX)
This step separates molecules based on their net positive charge. It is an effective capture step after precipitation.[13]
-
Equilibrate a cation exchange column (e.g., SP Sepharose) with a low ionic strength binding buffer (e.g., 20 mM sodium phosphate, pH 5.8).[4]
-
Load the desalted this compound sample onto the column.
-
Wash the column with several column volumes of the binding buffer to remove unbound contaminants.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).[4]
-
Collect fractions and test each for antimicrobial activity to identify the fractions containing this compound.
3. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is an excellent intermediate purification step.[19]
-
To the active fractions from IEX, add a high concentration of salt (e.g., ammonium sulfate to 1.5 M) to promote hydrophobic interactions.
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 20 mM sodium phosphate containing 1.5 M ammonium sulfate).
-
Load the sample onto the column.
-
Elute the bound proteins using a reverse linear gradient of decreasing salt concentration (e.g., 1.5 M to 0 M ammonium sulfate).[19]
-
Collect fractions and perform activity assays to locate the purified this compound.
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution polishing step that separates molecules based on hydrophobicity.[20]
-
Equilibrate a C18 RP-HPLC column with the starting mobile phase condition (e.g., 95% Solvent A: Water + 0.1% TFA; 5% Solvent B: Acetonitrile + 0.1% TFA).
-
Filter the sample through a 0.22 µm filter before injection.
-
Inject the sample and elute with a linear gradient of increasing organic solvent (e.g., 5% to 80% Solvent B over 40 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks, remove the solvent (e.g., by lyophilization), and test for antimicrobial activity.
Part 5: Mandatory Visualizations
Caption: A typical multi-step workflow for the purification of this compound.
Caption: Troubleshooting decision tree for diagnosing low purification yield.
References
- 1. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. Production, purification and characterization of bacteriocin from Lactobacillus murinus AU06 and its broad antibacterial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. rheniumbio.co.il [rheniumbio.co.il]
- 9. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Addressing stability issues of Deoxyenterocin in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Deoxyenterocin. Below you will find troubleshooting advice and frequently asked questions to address potential stability issues encountered during your experiments.
Troubleshooting Guide: this compound Stability Issues in Solution
This guide addresses common problems related to the stability of this compound in solution, offering potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Precipitation of this compound in aqueous buffer | The solubility of this compound in aqueous solutions may be limited. The pH of the buffer may also affect solubility. | - Prepare a high-concentration stock solution in an organic solvent such as DMSO and dilute it with the aqueous buffer to the final concentration just before use.- Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.5%).- Adjust the pH of the buffer. Based on related compounds, a pH range of 5.0-8.0 might be optimal[1]. |
| Loss of biological activity over time | This compound may be degrading in the solution. Potential degradation pathways for similar compounds include hydrolysis and oxidation[2][3]. Stability can be affected by pH, temperature, and light exposure. | - Store stock solutions at -20°C or lower[4].- Prepare fresh working solutions for each experiment and use them immediately.- Protect solutions from light by using amber vials or covering containers with foil.- Consider conducting experiments at a lower temperature if the protocol allows.- Degas aqueous buffers to minimize dissolved oxygen and reduce the risk of oxidation. |
| Inconsistent experimental results | This could be due to inconsistent solution preparation, storage, or handling. Multiple freeze-thaw cycles of the stock solution can also lead to degradation. | - Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.- Ensure accurate and consistent pipetting and dilution techniques.- Standardize incubation times and conditions for all experiments. |
| Discoloration of the solution | Oxidative degradation or other chemical reactions may be occurring. | - If the problem persists after implementing the solutions for activity loss, consider purging the solvent with an inert gas (like nitrogen or argon) before preparing the solution to minimize oxidation. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). To prepare the stock solution, add the appropriate volume of DMSO directly to the vial containing the powdered compound and vortex until fully dissolved.
2. What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in an organic solvent should be stored at -20°C[4]. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solutions on ice and protected from light.
3. What is the optimal pH range for this compound solutions?
While specific data for this compound is limited, related enterocins are stable over a pH range of 5.0 to 8.7[1]. It is advisable to maintain your working solution within this pH range to minimize degradation. Lability under even slightly acidic conditions has been noted for a precursor to 5-deoxyenterocin[5].
4. How does temperature affect the stability of this compound?
Higher temperatures generally accelerate the degradation of antibiotics[6]. For enterocins, inactivation is faster at higher temperatures[6]. It is recommended to handle this compound solutions at low temperatures (e.g., on ice) and store them at -20°C or below.
5. Can I freeze-thaw my this compound stock solution multiple times?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution to maintain its integrity.
6. Which solvents are compatible with this compound?
For stock solutions, anhydrous DMSO is a good choice. For working solutions, the choice of buffer will depend on the specific experimental requirements. It is important to test the stability of this compound in your chosen buffer system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: General Stability Study of this compound in an Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer over time at a given temperature.
-
Prepare the test solution: Dilute the this compound stock solution to the final working concentration (e.g., 100 µM) in your experimental aqueous buffer. Prepare a sufficient volume for all time points.
-
Initial time point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it using a validated stability-indicating HPLC method (see Protocol 3) to obtain the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Place the remaining test solution in a temperature-controlled incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the solution from light.
-
Time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
HPLC analysis: Analyze each aliquot by HPLC to determine the peak area of the remaining this compound.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. Plot the percentage remaining versus time to determine the stability profile.
Protocol 3: Development of a Stability-Indicating HPLC Method
This is a general protocol for developing an HPLC method to separate this compound from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from any degradation products. A starting point could be a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector. The detection wavelength should be at the maximum absorbance of this compound. This can be determined by running a UV scan of a pure sample.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Quantitative Data Summary
The following table can be used to summarize the stability data of this compound under different conditions.
| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| pH 3 | Citrate Buffer | 25 | 0 | 100 |
| 24 | User Data | |||
| 48 | User Data | |||
| pH 7 | Phosphate Buffer | 25 | 0 | 100 |
| 24 | User Data | |||
| 48 | User Data | |||
| pH 9 | Tris Buffer | 25 | 0 | 100 |
| 24 | User Data | |||
| 48 | User Data | |||
| Aqueous | Water | 4 | 0 | 100 |
| 24 | User Data | |||
| 48 | User Data | |||
| Aqueous | Water | 37 | 0 | 100 |
| 24 | User Data | |||
| 48 | User Data |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
Optimizing reaction conditions for Deoxyenterocin synthesis
Welcome to the technical support center for the synthesis of Deoxyenterocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic process. The information is based on published total synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of (-)-5-Deoxyenterocin?
The total synthesis of (-)-5-Deoxyenterocin is a multi-step process with several inherent challenges. Key difficulties include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is critical and requires careful selection of chiral auxiliaries and diastereoselective reactions.
-
Low Yields: Certain key steps, such as the biomimetic twofold intramolecular aldol reaction, have been reported with low yields (around 10%), which can significantly impact the overall yield.[1][2][3]
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Intermediate Instability: Some intermediates in the synthetic pathway can be labile, for instance under even slightly acidic conditions like silica gel chromatography.[4]
-
Complex Reaction Cascades: The synthesis relies on complex transformations, like the biomimetic aldol cascade, which can be sensitive to reaction conditions.
Q2: What is the key final step in the published synthesis of (-)-5-Deoxyenterocin?
The final key step is a biomimetic twofold intramolecular aldol reaction of a triketone precursor to form the core tricyclic structure of (-)-5-Deoxyenterocin.[1][2] This step is crucial for establishing four of the seven stereogenic centers in the molecule.[5][6]
Q3: Are there alternative strategies to the biomimetic aldol cascade?
Earlier synthetic studies explored other approaches, such as McMurry-type couplings and attempts at biomimetic lactonization and aldol reactions on different precursors, but these met with limited success.[4] The biomimetic twofold aldol reaction on a carefully designed triketone precursor has been the most successful approach to date for constructing the core of this compound.[1][4]
Troubleshooting Guide
Problem 1: Low yield in the biomimetic twofold intramolecular aldol reaction.
-
Possible Cause: Geometrical constraints in the triketone precursor can hinder the desired cyclization.[1][2][3] The folding of the carbon chain required for the reaction may not be highly favored.[1]
-
Suggested Solution:
-
Purity of Precursor: Ensure the triketone precursor is of high purity. Purification of the precursor via methods like semi-preparative, reversed-phase HPLC may be necessary to remove any impurities that could interfere with the reaction.[4]
-
Reaction Conditions: Carefully control the reaction conditions. While specific optimal conditions were not detailed in the initial reports beyond the reagents used, it is crucial to meticulously follow the established protocol. The reaction is sensitive and even minor deviations can impact the yield.
-
Scale-up Considerations: Be aware that this step is inherently low-yielding. Plan the synthesis scale of earlier steps accordingly to ensure enough material is available for the final reaction and subsequent characterization.[1][2][3]
-
Problem 2: Difficulty in achieving the desired stereochemistry.
-
Possible Cause: Incorrect choice of chiral sources or reagents in the initial steps can lead to the wrong stereoisomers.
-
Suggested Solution:
-
Chiral Auxiliary: The use of (-)-menthone as a chiral auxiliary has been reported to successfully distinguish the enantiotopic hydroxymethyl groups in an early substrate, setting the stereochemistry for the rest of the synthesis.[1][2][3] Ensure the chiral auxiliary is of high optical purity.
-
Diastereoselective Reactions: For steps like the diastereoselective hydroxylation, the choice of reagents is critical. The use of a base and 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine as an oxygen donor has been employed.[5] Careful optimization of this step may be required.
-
Problem 3: Degradation of intermediates during purification.
-
Possible Cause: Some intermediates, particularly the triketone precursor for the final aldol cascade, are sensitive to acidic conditions.[4] Standard silica gel chromatography may cause degradation.
-
Suggested Solution:
-
Alternative Purification Methods: Utilize alternative purification techniques such as semi-preparative, reversed-phase HPLC to avoid exposure to acidic stationary phases.[4]
-
Careful Handling: Minimize the exposure of sensitive intermediates to harsh conditions and handle them promptly.
-
Data Presentation
Table 1: Key Reaction Steps and Reported Yields in the Total Synthesis of (-)-5-Deoxyenterocin
| Step | Key Reagents/Conditions | Reported Yield | Reference |
| Aldol Reactions (initial) | LHMDS, Aldehyde, γ-pyrone | Not specified | [1] |
| Diastereoselective Hydroxylation | Base, 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | ~50% | [5] |
| Oxidation to Triketone Precursor | Dess-Martin periodinane | 45% | [4] |
| Biomimetic Aldol Cascade (final) | Triketone precursor with mild base | 10% | [1][2][3] |
| Overall Yield | (16 steps in the longest linear sequence) | 0.2% | [1][2][3] |
Experimental Protocols
Protocol 1: Oxidation of Alcohol to Triketone Precursor
This protocol is based on the synthesis of a key precursor for the biomimetic cyclization in the total synthesis of enterocin, which is structurally related to this compound.
-
Preparation: Dissolve the alcohol precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add a slight excess of Dess-Martin periodinane to the solution.
-
Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or LC-MS). The reaction should be terminated after approximately 2.5 hours to avoid side product formation.[4]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Due to the lability of the ketone product on silica gel, purify the crude product using semi-preparative, reversed-phase HPLC.[4]
Protocol 2: Biomimetic Twofold Intramolecular Aldol Reaction
-
Preparation: Dissolve the purified triketone precursor in a suitable solvent.
-
Base Treatment: Treat the solution with a mild base to initiate the reaction cascade.
-
Reaction Conditions: The reaction is reported to proceed upon storage of the ketone solution at room temperature, with the base accelerating the process.[6]
-
Monitoring and Isolation: Monitor the formation of (-)-5-Deoxyenterocin. Due to the low yield, careful workup and purification are required to isolate the final product.
Visualizations
Caption: Overall workflow for the total synthesis of (-)-5-Deoxyenterocin.
Caption: Key biomimetic twofold intramolecular aldol reaction cascade.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Minimizing side product formation in Deoxyenterocin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side product formation during the synthesis of Deoxyenterocin.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this compound synthesis in terms of side product formation?
The most challenging step is the biomimetic twofold intramolecular aldol reaction to form the tricyclic core of this compound. This step is known to be low-yielding (around 10%) and is often accompanied by the formation of unidentified decomposition products.[1][2][3] The reaction's success is highly dependent on the conformation of the linear triketone precursor, which must fold correctly to facilitate the desired cyclization.[1]
Q2: What are the known side products in this compound synthesis?
While many of the side products are described as "unidentified decomposition products," some potential side reactions have been noted in related syntheses.[1] One such side product is an orange-colored substance resulting from oxidative degradation and condensation of the polyketide chain.[4] In earlier steps of the synthesis, undesired lactonization has also been observed.[1]
Q3: How can I improve the yield of the final aldol cyclization and minimize side products?
Optimizing the base and reaction conditions is crucial. While a systematic study is needed, the choice of a mild base can influence the yield. Additionally, ensuring the high purity of the triketone precursor is essential to prevent side reactions. The geometrical constraints of the molecule mean that forcing the reaction through higher temperatures or stronger bases may lead to increased decomposition.[1][2]
Q4: Can protecting groups influence the outcome of the synthesis?
Yes, the choice and implementation of protecting groups are critical. For instance, in the synthesis of the related compound enterocin, a MEM (2-methoxyethoxymethyl) group was used to protect a key alcohol.[4] The strategic use of protecting groups can prevent unwanted side reactions and guide the folding of the precursor molecule for the crucial aldol cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the final aldol cyclization step | - Incorrect conformation of the triketone precursor.[1]- Suboptimal base or reaction conditions.[1]- Degradation of the starting material. | - Ensure the synthesis of the precursor favors the conformation necessary for cyclization.- Experiment with different mild bases (e.g., K2CO3, K3PO4) to find the optimal conditions for your specific substrate.[1]- Use the precursor immediately after purification and handle it under an inert atmosphere to prevent degradation. |
| Formation of an orange-colored precipitate | - Oxidative degradation of the polyketide chain.[4] | - Degas all solvents thoroughly before use.- Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction and purification steps.- Consider the addition of antioxidants, although this has not been explicitly reported and would require optimization. |
| Presence of multiple unidentified spots on TLC/LC-MS | - Decomposition of the starting material or product.[1]- Competing side reactions due to impurities. | - Purify the triketone precursor meticulously before the cyclization step.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further product degradation.- Use HPLC for purification to separate the desired product from closely related side products.[1] |
| Evidence of undesired lactonization in earlier steps | - Premature removal of a protecting group leading to intramolecular cyclization. | - Re-evaluate the protecting group strategy to ensure orthogonality.- Use milder deprotection conditions or a more robust protecting group for the relevant alcohol. |
Quantitative Data
Table 1: Effect of Different Bases on the Yield of the Biomimetic Intramolecular Aldol Cyclization for this compound Synthesis
| Base | Yield (%) | Reference |
| Cs2CO3 | 7 | [1] |
| K2CO3 | 8 | [1] |
| K3PO4 | 10 | [1] |
Experimental Protocols
Key Experiment: Biomimetic Twofold Intramolecular Aldol Reaction for this compound Synthesis
This protocol is based on the reported total synthesis of (−)-5-Deoxyenterocin.[1]
Materials:
-
Triketone precursor
-
Potassium phosphate (K3PO4), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the highly purified triketone precursor in a mixture of anhydrous DCM and MeOH (e.g., a 10:1 ratio) under an inert atmosphere of argon or nitrogen.
-
Add anhydrous potassium phosphate (K3PO4) to the solution. The reported successful synthesis used K3PO4 as the base.
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically slow due to the required conformational change of the precursor.
-
Upon completion (indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate the this compound.
Visualizations
Caption: Key stages in the total synthesis of this compound.
Caption: Workflow for the critical aldol cyclization step.
References
Technical Support Center: Late-Stage Functionalization of Deoxyenterocin
Welcome to the technical support center for the late-stage functionalization of Deoxyenterocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its late-stage functionalization of interest?
This compound is a polyketide natural product with notable antibiotic activity against both Gram-positive and Gram-negative bacteria.[1] Its complex and densely functionalized structure presents a scaffold for the development of novel antibiotic derivatives. Late-stage functionalization (LSF) is a strategy in medicinal chemistry that aims to introduce chemical modifications at a late step in the synthesis of a complex molecule.[2] This approach is highly desirable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug properties.
Q2: What are the primary challenges in the late-stage functionalization of this compound?
The late-stage functionalization of this compound is exceptionally challenging and, to date, has been largely unsuccessful. The main hurdles include:
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Lack of Selectivity: this compound possesses multiple potential reactive sites, making it difficult to achieve site-selective modification. Attempts to functionalize the C5 position, for example, have been met with failure due to competitive reactivity at other positions.[3][4][5]
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Compound Instability: The molecule is known to be unstable at elevated temperatures, which precludes the use of many synthetic methods that require heating.[3]
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Limited Substrate Availability: The total synthesis of this compound is a lengthy and low-yielding process. The first total synthesis was accomplished in 16 steps with an overall yield of only 0.2%, which severely restricts the amount of starting material available for extensive functionalization studies.[3][4][5]
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Geometric and Steric Hindrance: The three-dimensional structure of this compound may impose significant steric hindrance and conformational constraints, preventing reagents from accessing target sites.[3][4]
Q3: Have any C-H functionalization strategies been successfully applied to this compound?
Despite the power of C-H functionalization in modifying complex molecules, numerous attempts to apply these methods to this compound have been unsuccessful. A study by Koser and Bach reported that even protocols that worked well on a model substrate, (+)-sclareolide, failed to yield any selective functionalization on (-)-5-deoxyenterocin.[3][4][5] This suggests that the inherent reactivity and structure of this compound are the primary barriers.
Q4: Are there alternative approaches to consider for modifying this compound?
Given the challenges with traditional chemical LSF, researchers might consider the following alternative strategies:
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Biocatalysis: The use of enzymes could offer a highly selective and mild approach to modify this compound.[6] While not yet reported for this specific molecule, biocatalysis has been successfully employed for the synthesis and modification of other complex antibiotics.[7]
-
Total Synthesis of Analogs: Instead of modifying the natural product itself, a more feasible approach may be the de novo synthesis of analogs. This would involve modifying an earlier, less complex intermediate in the synthetic route.
Troubleshooting Guide
This guide addresses common issues encountered during attempts to perform late-stage functionalization on this compound.
| Problem | Potential Cause | Suggested Action |
| No Reaction or Decomposition of Starting Material | Reagent Incompatibility: The chosen reagents may be too harsh for the sensitive functional groups present in this compound. | - Screen a panel of milder reagents.- If using a metal catalyst, vary the ligand and metal source.- Consider photoredox or enzymatic conditions that operate at lower temperatures. |
| Thermal Instability: Many functionalization reactions require heat, which can lead to the decomposition of this compound.[3] | - Attempt reactions at room temperature or below.- Explore alternative energy sources such as light (photocatalysis). | |
| Low Substrate Concentration: Due to the limited availability of this compound, reactions may be run at very low concentrations, which can affect reaction kinetics. | - If possible, carefully concentrate the reaction mixture.- Use highly sensitive analytical techniques (e.g., LC-MS) to detect trace amounts of product. | |
| Multiple Products or Lack of Selectivity | Multiple Reactive Sites: this compound has several C-H bonds and functional groups that can react.[3] | - Employ directing groups to guide the functionalization to a specific site.- Utilize sterically bulky reagents that may favor less hindered positions.- Explore enzymatic approaches, which are often highly site-selective.[6] |
| Difficulty in Product Purification and Isolation | Polar Nature of Products: Functionalized products are likely to be highly polar and may be difficult to separate from the starting material and byproducts. | - Utilize reversed-phase HPLC for purification.- Consider derivatization of the product to aid in separation. |
| Low Yield: The amount of desired product may be below the detection limit of standard purification techniques. | - Scale up the reaction if starting material allows.- Use analytical techniques to confirm the presence of the product before attempting preparative purification. |
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis and attempted functionalization of (-)-5-Deoxyenterocin.
| Parameter | Value | Reference |
| Total Synthesis Steps (longest linear sequence) | 16 | [3][4][5] |
| Overall Yield of Total Synthesis | 0.2% | [3][4][5] |
| Yield of Final Biomimetic Aldol Reaction | 10% | [3][4][5] |
| Yield of Attempted C-H Functionalization at C5 | 0% (No selective functionalization observed) | [3][4][5] |
Experimental Protocols
As no successful late-stage functionalization protocols for this compound have been published, this section provides a representative protocol for a C-H activation reaction that was attempted on this compound, based on the work of Koser and Bach. This can serve as a starting point for researchers wishing to explore similar transformations.
Protocol: Attempted C-H Activation of (-)-5-Deoxyenterocin
Objective: To introduce a functional group at the C5 position of (-)-5-Deoxyenterocin via a transition metal-catalyzed C-H activation.
Materials:
-
(-)-5-Deoxyenterocin
-
Transition metal catalyst (e.g., Palladium(II) acetate, Rhodium(III) chloride)
-
Ligand (e.g., a phosphine or nitrogen-based ligand)
-
Oxidant (e.g., Silver acetate, Copper(II) acetate)
-
Solvent (e.g., Dichloromethane, Acetonitrile, Acetic Acid)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Stir plate and magnetic stir bar
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (-)-5-Deoxyenterocin (1.0 eq).
-
Add the transition metal catalyst (0.1 - 1.0 eq) and the ligand (0.1 - 2.0 eq).
-
Add the oxidant (1.0 - 3.0 eq).
-
Add the dry, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, keeping in mind the instability of this compound).
-
Monitor the reaction progress by TLC and/or LC-MS at regular intervals.
-
Upon completion or cessation of the reaction, quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Attempt to purify the crude product by column chromatography or preparative HPLC.
Expected Outcome (based on published results):
Analysis of the crude reaction mixture is expected to show unreacted starting material and/or decomposition products. No selectively functionalized product at the C5 position is anticipated.[3][4][5]
Visualizations
Caption: Structure of this compound with its multiple reactive sites.
Caption: Workflow for attempted late-stage functionalization of this compound.
Caption: Troubleshooting flowchart for this compound functionalization.
References
- 1. scbt.com [scbt.com]
- 2. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Role of biocatalysis in the creation and improvement of production of beta-lactam antibiotics in Russia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving assay variability in Deoxyenterocin bioactivity screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address assay variability in Deoxyenterocin bioactivity screening. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a polyketide antibiotic. While the specific mechanism of this compound is not extensively studied, it is related to the enterocin family of bacteriocins. The antimicrobial action of enterocins typically involves disrupting the bacterial cell membrane and inhibiting peptidoglycan synthesis.[1][2] Class I enterocins can bind to lipid II, a precursor for peptidoglycan synthesis, and also form pores in the cell membrane.[1] Class II enterocins often have an amphiphilic structure that allows them to insert into and permeabilize the cell membrane.[1]
Q2: What are the common methods for screening this compound bioactivity?
Common methods for screening the bioactivity of antimicrobial compounds like this compound include the agar well diffusion assay and broth microdilution.[3][4][5][6] The agar well diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the inhibition zone.[7] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][6][8]
Q3: What level of variability is considered "normal" in antimicrobial susceptibility testing?
Microbiological assays inherently have a degree of variability.[9] For suspension-based tests, a variability of 0.5 log is common, while for surface-based tests, a variability of up to 1.0 log can be expected.[9] It is crucial to include appropriate controls in every experiment to account for this inherent variability.
Q4: How can I ensure the stability of my this compound stock solution?
The stability of polyketide antibiotics can be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[10][11] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in a solvent that ensures its stability.[12] Repeated freeze-thaw cycles should be avoided by preparing aliquots. The stability of the compound in the specific assay medium should also be considered, as components of the medium can potentially affect its activity.
Troubleshooting Guide
Issue 1: No or smaller-than-expected zones of inhibition in agar well diffusion assay.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | - Verify the integrity and storage conditions of the this compound stock. - Prepare a fresh stock solution. - Test the activity of the stock on a known sensitive control strain. |
| Resistant indicator strain | - Confirm the susceptibility of the indicator strain to this compound or related compounds from literature. - Use a different, known-sensitive indicator strain. |
| Inappropriate agar medium | - Ensure the agar medium (e.g., Mueller-Hinton agar) is appropriate for the indicator strain and does not inhibit this compound activity. - Check the pH of the medium. |
| Incorrect inoculum density | - Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent bacterial lawn. - A lawn that is too dense can obscure the inhibition zone. |
| Poor diffusion of this compound | - Ensure the agar depth is uniform (around 4 mm). - Allow the plates to dry before applying the this compound solution. |
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate serial dilutions | - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution step to avoid carryover. |
| Variability in inoculum preparation | - Prepare a fresh inoculum for each experiment and standardize it to a 0.5 McFarland standard. - Ensure homogenous suspension of the bacteria before inoculation. |
| Contamination | - Use aseptic techniques throughout the procedure. - Include a negative control (broth only) to check for contamination. |
| Edge effects in microtiter plates | - Avoid using the outermost wells of the plate, as they are more prone to evaporation. - Alternatively, fill the outer wells with sterile broth or water. |
| Reader variability | - If using an automated reader, ensure it is properly calibrated. - For manual reading, have a consistent light source and a single trained individual read the results. |
Quantitative Data Summary
Table 1: Common Sources of Variation in Antimicrobial Susceptibility Testing
| Parameter | Source of Variation | Potential Impact on Results |
| Inoculum Density | Preparation of bacterial suspension | Higher density can lead to smaller inhibition zones or higher MICs. |
| Growth Medium | pH, cation concentration, presence of interfering substances | Can affect the activity of the antimicrobial agent and the growth of the indicator organism. |
| Incubation Conditions | Temperature, time, atmospheric conditions (e.g., CO2) | Suboptimal conditions can affect bacterial growth rate and antimicrobial activity. |
| Antimicrobial Agent | Stability, concentration, binding to plasticware | Degradation or loss of the agent can lead to inaccurate results. |
| Operator Error | Pipetting, reading of results | Can introduce significant random or systematic errors. |
Table 2: Example of Acceptable Variability in MIC Assays
| Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Vancomycin | 0.5 - 2 |
| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 |
| Note: These are example ranges for common quality control strains and antibiotics. The acceptable range for this compound would need to be established through internal validation. |
Experimental Protocols
Agar Well Diffusion Assay
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the indicator bacterium from an overnight culture plate.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into each well.
-
Include a negative control (solvent used to dissolve this compound) and a positive control (an antibiotic with known activity against the indicator strain).
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 35-37°C) for 16-24 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Broth Microdilution Assay for MIC Determination
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: A logical workflow for troubleshooting assay variability.
Caption: Inferred mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterocin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the antimicrobial activities of Ocins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Deprotection Steps in Deoxyenterocin Total Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the deprotection steps of Deoxyenterocin total synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Issue: Incomplete removal of the menthone-derived ketal protecting group.
-
Question: I am observing incomplete deprotection of the menthone-derived ketal even after treatment with acid. What could be the issue and how can I resolve it?
Answer: Incomplete deprotection of the menthone-derived ketal can arise from several factors, including insufficient reaction time, inadequate acid strength, or steric hindrance. The total synthesis of (−)‐5‐this compound reports the use of acidic conditions for this deprotection step.[1] To address this, consider the following:
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be required, but be cautious of potential side reactions with other acid-sensitive functional groups.
-
Vary the Acid Catalyst: If using a mild acid like pyridinium p-toluenesulfonate (PPTS), switching to a stronger acid such as p-toluenesulfonic acid (p-TsOH) or even dilute hydrochloric acid (HCl) in a suitable solvent might be necessary.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate the hydrolysis of the ketal.
-
Issue: Undesired cleavage of TBS (tert-butyldimethylsilyl) ethers during ketal deprotection.
-
Question: While removing the menthone-derived ketal with acidic conditions, I am also observing the premature deprotection of my TBS ethers. How can I achieve selective ketal deprotection?
Answer: Achieving selectivity can be challenging as TBS ethers are also susceptible to acidic conditions. The key is to find conditions that are strong enough to cleave the ketal but mild enough to leave the TBS ethers intact.
-
Use of Mildly Acidic Reagents: Employ milder acidic catalysts like pyridinium p-toluenesulfonate (PPTS) or camphor-sulfonic acid (CSA). These reagents are often effective for ketal deprotection without significantly affecting robust silyl ethers.
-
Careful Control of Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and meticulously monitor the reaction progress to stop it as soon as the ketal is cleaved.
-
Aqueous Acidic Workup: Sometimes, a carefully controlled aqueous acidic workup after a reaction can be sufficient to hydrolyze the ketal without extensive TBS ether cleavage.
-
Issue: Incomplete or slow deprotection of a primary TBS ether with PPTS.
-
Question: The deprotection of the primary TBS ether using PPTS in ethanol is sluggish, and I'm concerned about decomposition with prolonged reaction times. What can I do to improve the reaction efficiency?
Answer: The deprotection of TBS ethers with PPTS can sometimes be slow, especially if the substrate is sterically hindered or if the reagent has lost activity.
-
Reagent Quality: Ensure the PPTS used is of high quality and has been stored properly.
-
Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the deprotection. However, this should be done cautiously while monitoring for any side product formation.
-
Solvent System: While ethanol is commonly used, switching to a different alcohol like methanol or using a co-solvent system might alter the reactivity.
-
Alternative Reagents: If PPTS proves ineffective, other mild acidic reagents like acetic acid in a THF/water mixture can be attempted.
-
Issue: Non-selective deprotection of multiple TBS ethers.
-
Question: I have multiple TBS ethers in my molecule and need to selectively deprotect a primary one in the presence of a secondary one. Standard conditions are removing both. How can I achieve selectivity?
Answer: Selective deprotection of silyl ethers is a common challenge in the synthesis of complex molecules like polyketides. Steric hindrance plays a crucial role in the differential reactivity of silyl ethers.
-
Careful Optimization of PPTS Conditions: The total synthesis of (−)‐5‐this compound explicitly mentions the careful optimization of PPTS conditions to prevent the deprotection of a secondary silyl ether while removing a primary one.[1] This involves meticulous control of reaction time, temperature, and the amount of reagent used.
-
Sterically Hindered Reagents: While not explicitly mentioned for this compound, exploring other deprotection agents that are sensitive to steric hindrance could be a viable strategy.
-
Enzymatic Deprotection: In some complex systems, enzymatic deprotection can offer high selectivity, although this would require significant methods development.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common protecting groups used in the total synthesis of this compound?
Answer: Based on the published total synthesis, the key protecting groups employed are the menthone-derived ketal for a diol and tert-butyldimethylsilyl (TBS) ethers for hydroxyl groups.[1]
-
Question: What are the general conditions for the removal of a menthone-derived ketal?
Answer: The deprotection is typically achieved under acidic conditions.[1] The specific acid and reaction conditions may need to be optimized depending on the other functional groups present in the molecule.
-
Question: Which reagent is recommended for the selective deprotection of a primary TBS ether in the presence of a secondary TBS ether in the this compound synthesis?
Answer: Pyridinium p-toluenesulfonate (PPTS) in ethanol is the reagent reported for this selective deprotection. Careful monitoring and optimization of the reaction conditions are crucial to avoid the undesired cleavage of the secondary TBS ether.[1]
-
Question: Are there any reported side reactions during the deprotection of TBS ethers with fluoride-based reagents in similar complex molecules?
Answer: While not specifically detailed for this compound, it is a known issue that fluoride reagents like tetrabutylammonium fluoride (TBAF) are basic and can cause side reactions such as elimination or epimerization, especially in complex molecules with sensitive stereocenters. This is why milder, acidic conditions are often preferred for silyl ether deprotection in such contexts.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Hydroxyl Protecting Groups in this compound Synthesis
| Protecting Group | Reagent | Solvent | Typical Conditions | Selectivity/Remarks | Reference |
| Menthone-derived ketal | Acidic Conditions | Protic Solvent (e.g., MeOH, EtOH) | Room Temperature to mild heat | Optimization needed to avoid cleavage of acid-sensitive groups. | [1] |
| Primary TBS ether | PPTS | Ethanol | Room Temperature to 40-50 °C | Selective removal in the presence of a secondary TBS ether requires careful optimization. | [1] |
| Secondary TBS ether | - | - | Generally more stable to acidic conditions than primary TBS ethers. | - | [1] |
Experimental Protocols
Protocol 1: Deprotection of the Menthone-Derived Ketal
-
Dissolve the ketal-protected compound in a suitable protic solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate). The choice and amount of acid should be determined through small-scale optimization.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Primary TBS Ether using PPTS
-
Dissolve the silyl-protected compound in anhydrous ethanol.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The optimal amount should be determined experimentally.
-
Stir the reaction at room temperature. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material and the formation of the desired product, while checking for the integrity of the secondary TBS ether.
-
If the reaction is slow, the temperature can be cautiously raised to 40-50 °C.
-
Once the primary TBS ether is selectively cleaved, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography.
Visualizations
Caption: General workflow for the sequential deprotection steps in this compound total synthesis.
Caption: A logical guide for troubleshooting common deprotection issues.
References
Strategies to improve the stereoselectivity of Deoxyenterocin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of Deoxyenterocin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving stereoselectivity.
Question 1: Poor diastereoselectivity is observed in the initial aldol reaction using a chiral auxiliary.
-
Potential Cause 1: Purity of the Chiral Auxiliary. The stereochemical purity of the chiral auxiliary, such as (-)-menthone, is critical. Any contamination with the other enantiomer will directly result in a lower diastereomeric ratio (d.r.) of the product.
-
Solution: Ensure the chiral auxiliary is of high enantiomeric purity. If necessary, purify the auxiliary by recrystallization or chromatography before use.
-
Potential Cause 2: Inappropriate Reaction Conditions. Temperature and the choice of base can significantly influence the stereochemical outcome of aldol reactions.
-
Solution:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the formation of the desired diastereomer.
-
Base Selection: The choice of a bulky, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is often crucial for achieving high diastereoselectivity. Ensure the base is freshly prepared or titrated before use.
-
-
Potential Cause 3: Substrate Control Issues. The structure of the starting materials can influence the facial selectivity of the aldol reaction.
-
Solution: While modifying the core structure is not always feasible, ensure that all protecting groups are correctly installed and that the starting materials are pure and free of any isomers that might interfere with the desired stereochemical pathway.
Question 2: The diastereoselective hydroxylation step is yielding a mixture of epimers.
-
Potential Cause 1: Ineffective Chiral Reagent or Catalyst. The choice of the hydroxylating agent is paramount for achieving high stereoselectivity.
-
Solution: Employ a well-established chiral hydroxylating reagent such as a Davis oxaziridine derived from camphor. The steric bulk of the reagent can effectively shield one face of the enolate, leading to preferential hydroxylation from the less hindered face.
-
Potential Cause 2: Poor Enolate Geometry. The geometry of the enolate intermediate (E vs. Z) can dictate the stereochemical outcome of the hydroxylation.
-
Solution: The conditions used for enolate formation (base, solvent, temperature) should be carefully controlled to favor the formation of the desired enolate isomer. For example, the use of LHMDS in THF at low temperatures typically favors the formation of the kinetic enolate.
Question 3: The final biomimetic intramolecular aldol cyclization is low-yielding and produces multiple isomers.
-
Potential Cause 1: Geometrical Constraints. The formation of the bicyclic core of this compound via a twofold intramolecular aldol reaction can be challenging due to conformational restrictions in the linear precursor. This can lead to low yields.[1][2][3]
-
Solution:
-
Conformational Analysis: While difficult experimentally, computational modeling may provide insights into the preferred conformations of the triketone precursor and help in designing substrates that are pre-organized for cyclization.
-
Reaction Conditions Optimization: Systematically screen different bases, solvents, and temperatures to find the optimal conditions that favor the desired cyclization pathway. Milder bases and longer reaction times may be beneficial.
-
-
Potential Cause 2: Competing Reaction Pathways. The presence of multiple enolizable positions in the triketone precursor can lead to the formation of undesired constitutional isomers.
-
Solution: The design of the synthetic precursor is key. The strategic placement of protecting groups or other functionalities can help to direct the enolization and subsequent cyclization to the desired positions.
Frequently Asked Questions (FAQs)
Q1: What is the role of (-)-menthone in the synthesis of (-)-5-Deoxyenterocin?
A1: (-)-Menthone serves as a chiral auxiliary. It is used to distinguish between the two enantiotopic hydroxymethyl groups of an achiral starting material like pentane-1,3,5-triol, thereby introducing chirality into the molecule early in the synthetic sequence.[1][2][3]
Q2: How can the stereochemistry of the aldol reactions be controlled?
A2: Stereocontrol in the aldol reactions during this compound synthesis is typically achieved through a combination of factors:
-
Chiral Auxiliary: As mentioned, a chiral auxiliary like (-)-menthone can set the initial stereocenters.
-
Substrate Control: Existing stereocenters in the molecule can direct the approach of the nucleophile to the electrophile.
-
Reagent Control: The use of specific bases (e.g., LHMDS) and reaction conditions (e.g., low temperature) can favor the formation of a specific enolate geometry, which in turn influences the stereochemical outcome of the aldol reaction. In some syntheses of related compounds like Enterocin, excellent diastereoselectivity (d.r. = 95/5) has been achieved in aldol steps.[4]
Q3: What are the key challenges in the total synthesis of this compound?
A3: The main challenges include:
-
Establishing the correct relative and absolute stereochemistry at multiple stereocenters.
-
The diastereoselective introduction of functional groups, such as hydroxyl groups.
-
The final, often low-yielding, biomimetic twofold intramolecular aldol cyclization to form the characteristic bicyclic core.[1][2][3]
Data Presentation
Table 1: Diastereoselectivity in Key Reactions of this compound and Enterocin Synthesis
| Reaction Step | Substrates | Reagents/Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Reaction | γ-pyrone and chiral aldehyde | LHMDS, THF, -78 °C | 50/50 | [1] |
| Aldol Reaction (Enterocin Synthesis) | Deprotonated methyl pyrone and chiral aldehyde | LHMDS, THF, -78 °C | 95/5 | [4] |
| Diastereoselective Hydroxylation | Enolate of a ketone intermediate | Davis oxaziridine | High selectivity (not quantified in text) | [2] |
| Biomimetic twofold intramolecular aldol reaction | Triketone precursor | Base (e.g., K₃PO₄) | Major product with desired stereochemistry, but low yield (10%) | [1][2] |
Experimental Protocols
1. LHMDS-Mediated Aldol Reaction
This protocol is a general representation based on procedures described in the synthesis of this compound and related compounds.
-
Materials:
-
Aldehyde (1.0 eq)
-
Ketone or pyrone (1.2 eq)
-
Lithium hexamethyldisilazide (LHMDS) (1.5 M in THF, 1.3 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ketone or pyrone and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LHMDS solution dropwise via syringe over 15 minutes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve the aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the enolate solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Diastereoselective Hydroxylation using a Davis Oxaziridine
This protocol describes a general procedure for the α-hydroxylation of a ketone enolate.
-
Materials:
-
Ketone substrate (1.0 eq)
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.1 eq)
-
(1S)-(+)-(10-camphorsulfonyl)oxaziridine (or other chiral Davis oxaziridine) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the ketone substrate in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the NaHMDS solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
In a separate flask, dissolve the chiral Davis oxaziridine in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the oxaziridine solution via a cooled cannula.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for improving stereoselectivity.
Caption: Experimental workflow for a LHMDS-mediated aldol reaction.
References
Validation & Comparative
Synthetic vs. Natural Deoxyenterocin: A Comparative Guide for Researchers
An Objective Analysis of Physicochemical and Biological Properties
Deoxyenterocin, a polyketide natural product, has garnered interest within the scientific community for its potential biological activities. The advent of total synthesis has made this molecule accessible for further research, prompting a necessary comparison between the synthetically derived and naturally occurring forms. This guide provides a comprehensive comparison of synthetic and natural this compound, summarizing their physicochemical properties and discussing the available data on their biological activity.
Physicochemical Properties: A Tale of Identical Twins
The total synthesis of (-)-5-deoxyenterocin has been successfully achieved, yielding a product that is chemically indistinguishable from its natural counterpart.[1][2] Rigorous analytical techniques have confirmed that both synthetic and natural this compound share the same molecular formula, molecular weight, and stereochemistry. This fundamental identity in their chemical structure dictates that their physicochemical properties are, for all practical purposes, identical.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₉ | PubChem |
| Molecular Weight | 428.4 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 9 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 428.110732 g/mol | PubChem |
| Monoisotopic Mass | 428.110732 g/mol | PubChem |
| Topological Polar Surface Area | 140 Ų | PubChem |
| Heavy Atom Count | 31 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 916 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 6 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Biological Activity: An Area Ripe for Exploration
While the chemical identity of synthetic and natural this compound is well-established, a direct comparative study of their biological activities, particularly their antimicrobial properties, is not yet available in published literature. This compound belongs to the broader class of enterocins, which are known for their antimicrobial activities against a range of bacteria.[3][4][5] However, specific experimental data detailing the antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC) of this compound itself remains limited.
One study reported that a synthetically produced analogue, 19-Fluoro-5-deoxyenterocin, exhibited moderate antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4 μg/mL.[6] This suggests that the this compound scaffold has potential as an antimicrobial agent.
The mechanism of action for the enterocin class of compounds generally involves disruption of the bacterial cell membrane.[7][8][9] It is plausible that this compound shares a similar mechanism, though specific studies are needed for confirmation.
Experimental Protocols
Total Synthesis of (-)-5-Deoxyenterocin
The successful synthesis of (-)-5-deoxyenterocin provides a renewable source of this molecule for research purposes. A key step in the synthesis involves a biomimetic twofold intramolecular aldol reaction.[1][2] The identity and purity of the synthetic product are typically confirmed using a suite of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
-
Specific Rotation: To verify the enantiomeric purity of the synthesized compound.
Antimicrobial Susceptibility Testing
Standard protocols are employed to determine the antimicrobial activity of compounds like this compound. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the general workflow for comparing synthetic and natural compounds, the following diagram illustrates the key stages from production to comparative analysis.
Caption: Workflow for the comparison of natural and synthetic this compound.
Conclusion
The successful total synthesis of (-)-5-deoxyenterocin has confirmed its structural identity with the natural product, implying that their physicochemical properties are identical. While the broader enterocin class exhibits antimicrobial activity, specific and comparative biological data for this compound are currently lacking. This represents a significant knowledge gap and a promising area for future research. The availability of synthetic this compound opens the door for in-depth investigations into its antimicrobial spectrum, mechanism of action, and potential therapeutic applications. Further studies are crucial to fully elucidate and compare the biological profiles of synthetic and natural this compound.
References
- 1. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. journals.asm.org [journals.asm.org]
- 4. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expanding the Chemical Diversity of Secondary Metabolites Produced by Two Marine-Derived Enterocin- and Wailupemycin-Producing Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Deoxyenterocin vs. Enterocin: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of deoxyenterocin and its biosynthetic successor, enterocin. While both compounds are structurally related polyketides, their reported biological activities and the extent of their scientific investigation differ significantly. This document summarizes the available data, provides detailed experimental protocols for relevant bioactivity assays, and visualizes key mechanisms and workflows to support further research and drug development efforts.
Introduction
Bioactivity Data: A Comparative Summary
The following tables summarize the available quantitative data for the bioactivity of this compound and enterocin. It is important to note that while various peptides are also named "enterocins," this guide focuses on the polyketide enterocin (C₂₂H₂₀O₁₀) derived from this compound. Data for this compound is largely absent from published literature, reflecting a gap in the current understanding of its biological potential.
Table 1: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Data not available | Data not available in published literature | - |
| Enterocin | General antibacterial activity noted, but specific MIC values for the polyketide are not detailed in the provided search results. Various peptide enterocins show MICs ranging from 0.1 to over 100 µg/mL against different bacteria.[4][5] | Data not available in published literature for the specific polyketide | [3] |
Table 2: Cytotoxicity
| Compound | Cell Line | IC₅₀ | Reference |
| This compound | Data not available | Data not available in published literature | - |
| Enterocin | Data not available | Data not available in published literature | - |
Table 3: Anti-inflammatory Activity
| Compound | Assay | IC₅₀ | Reference |
| This compound | Data not available | Data not available in published literature | - |
| Enterocin | Data not available | Data not available in published literature | - |
Mechanism of Action
While the specific signaling pathways for the polyketide enterocin are not extensively detailed, the broader class of enterocin peptides provides insights into potential antimicrobial mechanisms. These mechanisms often involve disruption of the bacterial cell membrane.
Caption: Generalized mechanism of action for antimicrobial enterocin peptides.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key bioactivity assays are provided below. These protocols are based on standard methodologies in the field.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][7]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and Enterocin in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of cell culture medium.[10]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound and Enterocin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[12][13]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[12]
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound and Enterocin for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells and can be quantified using a sodium nitrite standard curve.[13]
-
Conclusion
The available scientific literature indicates that while enterocin is recognized for its antibiotic properties, specific bioactivity data for the polyketide form is scarce. This compound, its direct biosynthetic precursor, remains largely uninvestigated for its biological activities, with research primarily focused on its total synthesis. The provided experimental protocols offer a standardized approach for researchers to conduct direct comparative studies and fill the existing knowledge gap regarding the bioactivities of these two related natural products. Such studies are crucial for unlocking their full therapeutic potential.
References
- 1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterocin | C22H20O10 | CID 23654446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin: A Comparative Analysis of its Efficacy Against Bacterial Pathogens
Deoxyenterocin, a member of the polyketide family of natural products, and its close structural analogs, such as enterocin and wailupemycin S, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA). This guide provides a comparative overview of the efficacy of this compound and related polyketides alongside other prominent antibacterial agents, supported by available experimental data.
Comparative Efficacy Against Staphylococcus aureus
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
For a comprehensive comparison, the following table summarizes the MIC values of various polyketide and non-polyketide antibiotics against S. aureus and MRSA.
| Compound | Class | Target Organism | MIC (µg/mL) | Citation |
| Wailupemycin S | Polyketide | S. aureus, MRSA | 4 | |
| Difficidin | Polyketide | MRSA, VRE | 1.56 - 6.25 | [1] |
| Phometide A | Polyketide | S. aureus | 4 | [1] |
| Daptomycin | Lipopeptide | MRSA | 0.25 - 1.0 | [2][3] |
| Linezolid | Oxazolidinone | MRSA | 1.178 - 1.582 | [4] |
| Vancomycin | Glycopeptide | MRSA | 0.5 - >8 | [5] |
Mechanism of Action: Insights from Polyketide Enterocins
The precise mechanism of action for this compound is still under investigation. However, studies on the broader class of polyketide enterocins suggest a primary mode of action that involves the disruption of the bacterial cell membrane.
dot
References
The Structure-Activity Relationship of Deoxyenterocin and its Analogs: A Comparative Guide
A notable gap exists in the scientific literature regarding the comprehensive structure-activity relationship (SAR) of deoxyenterocin and its synthetic analogs. While the total synthesis of (-)-5-deoxyenterocin has been achieved, extensive studies detailing the systematic modification of its structure to explore and optimize its biological activity are not yet widely published.[1][2][3] this compound is primarily recognized as a biosynthetic precursor to enterocin, a natural product with significant antibiotic activity.[4][5][6] This guide, therefore, aims to provide a framework for researchers and drug development professionals interested in exploring the SAR of this compound by outlining the necessary experimental protocols and a conceptual workflow for such studies. The biological context is informed by the activities of the broader enterocin class of bacteriocins.
Comparative Biological Activity Data
Currently, a comprehensive dataset comparing the antimicrobial and cytotoxic activities of a series of this compound analogs is not available in the public domain. A hypothetical table for such a comparison is presented below to illustrate how data from future SAR studies could be structured.
| Compound | Modification from this compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | CC50 (μM) on HeLa cells | Hemolytic Activity (%) at 100 μg/mL |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
| Analog 1 | [Modification 1] | ||||
| Analog 2 | [Modification 2] | ||||
| Analog 3 | [Modification 3] |
Experimental Protocols
To establish the structure-activity relationships of this compound and its analogs, a series of standardized in vitro assays are essential. The following are detailed protocols for determining the minimum inhibitory concentration (MIC), cytotoxicity, and hemolytic activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] A common method is the broth microdilution assay.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound and the positive control antibiotic.
-
In a 96-well plate, add 100 μL of broth to each well.
-
Add 100 μL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 μL from one well to the next.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 μL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]
Cytotoxicity Assay
Cytotoxicity assays are crucial to evaluate the toxic effects of the compounds on eukaryotic cells, which helps in determining their therapeutic index.[11][12] The resazurin reduction assay is a common method for assessing cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Microplate fluorometer
Procedure:
-
Seed the 96-well plates with the chosen cell line at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the test compounds.
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 μL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is then determined.
Hemolysis Assay
This assay is used to assess the membrane-disrupting activity of the compounds on red blood cells, which is an indicator of potential in vivo toxicity.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound and its analogs
-
Positive control (e.g., Triton X-100 for 100% hemolysis)
-
Negative control (PBS for 0% hemolysis)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh blood and wash the RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
In a microcentrifuge tube, mix 100 μL of the RBC suspension with 100 μL of the test compound at various concentrations.
-
Incubate the tubes for 1 hour at 37°C with gentle shaking.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer 100 μL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Workflows and Relationships
To aid in the conceptualization of a structure-activity relationship study and the associated experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Determination of minimum inhibitory concentrations. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating the Target Engagement of Deoxyenterocin
For researchers, scientists, and drug development professionals.
This guide provides a comparative overview of key experimental methodologies for identifying and validating the molecular target of Deoxyenterocin, a polyketide natural product with promising antibacterial properties. As the precise biological target of this compound is not yet fully elucidated, this document serves as a practical manual for researchers aiming to uncover its mechanism of action and validate its engagement with potential cellular targets. We will objectively compare the performance of several leading techniques, supported by structured data tables and detailed experimental protocols.
Introduction to this compound and the Imperative of Target Validation
This compound is a member of the enterocin family of natural products, which are known for their diverse antibacterial mechanisms.[1][2][3] While some enterocins are known to interfere with cell wall synthesis by binding to Lipid II or form pores in the cell membrane, the specific molecular interactions of this compound remain an area of active investigation.[1] Validating the direct biological target of a novel antibacterial compound like this compound is a critical step in the drug development pipeline. It provides a deeper understanding of its mechanism of action, aids in optimizing its efficacy, and helps in predicting potential resistance mechanisms.
This guide explores three orthogonal and widely adopted methods for target identification and validation:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): A biochemical approach to isolate and identify the binding partners of a drug from the cellular proteome.
-
Analysis of Resistant Mutants: A genetic strategy to identify the target by selecting for and sequencing mutations that confer resistance to the compound.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and cell lysates. The core principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability. This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in appropriate media to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Compound Treatment: Incubate the bacterial cells with this compound at various concentrations (e.g., 1x, 10x, 100x MIC) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic methods. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein. Alternatively, for a global analysis, the soluble proteome can be analyzed by mass spectrometry (Melt-CETSA).
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Comparative Data: CETSA
| Parameter | This compound-Treated | Vehicle Control (DMSO) | Interpretation |
| Melting Temperature (Tm) of Putative Target | 58°C | 52°C | Increased Tm indicates stabilization of the target protein by this compound binding. |
| Protein Abundance at 56°C | 75% | 30% | Higher abundance of soluble protein at elevated temperatures in the presence of the compound. |
| Tm of Non-Target Protein | 48°C | 48°C | No change in Tm for non-target proteins demonstrates specificity of the interaction. |
Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification is a classic method to identify the direct binding partners of a small molecule from the complex mixture of a cell lysate. This technique involves immobilizing a modified version of this compound onto a solid support (e.g., beads) and using it as "bait" to capture its interacting proteins. The captured proteins are then identified using mass spectrometry.
Experimental Workflow: AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Experimental Protocol: AP-MS
-
Bait Preparation: Synthesize a derivative of this compound that incorporates a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads) without disrupting its biological activity.
-
Cell Lysate Preparation: Grow the target bacteria to a high density, harvest the cells, and prepare a native cell lysate through mechanical or enzymatic lysis in a buffer that preserves protein-protein interactions.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or the linker.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.
-
Mass Spectrometry: Digest the eluted proteins into peptides using trypsin, and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins by searching the MS/MS spectra against a protein database of the target organism. Compare the list of proteins identified from the this compound-beads with the control beads to identify specific binding partners.
Comparative Data: AP-MS
| Protein Identified | Spectral Counts (this compound-Beads) | Spectral Counts (Control Beads) | Interpretation |
| DNA Gyrase Subunit A | 152 | 3 | High spectral count suggests specific binding to this compound. A likely target. |
| Ribosomal Protein L2 | 12 | 8 | Low and comparable spectral counts suggest non-specific binding. |
| Chaperone protein DnaK | 5 | 4 | Likely a non-specific binder, commonly found in AP-MS experiments. |
Analysis of Resistant Mutants
A powerful genetic approach to identify a drug's target is to select for spontaneous resistant mutants and identify the genetic changes responsible for the resistance phenotype. Mutations often occur within the gene encoding the drug's direct target, which can alter the binding site and reduce the drug's affinity.
Experimental Workflow: Analysis of Resistant Mutants
Caption: Workflow for the Analysis of Resistant Mutants.
Experimental Protocol: Analysis of Resistant Mutants
-
Selection of Mutants: Plate a large number of bacterial cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing this compound at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).
-
Isolation and Phenotyping: Isolate colonies that grow on the selection plates. Confirm the resistance phenotype by re-streaking on antibiotic-containing plates and determining the new MIC for each mutant.
-
Whole Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and the parent (wild-type) strain. Perform WGS on all samples.
-
Bioinformatic Analysis: Align the sequencing reads of the mutant genomes to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Target Identification: Identify genes that are mutated across multiple independent resistant isolates. The recurrence of mutations in the same gene strongly suggests its involvement in the mechanism of action or resistance. The gene product is a strong candidate for the direct target of the compound.
-
Target Validation: The identified mutations can be further validated by introducing them into the wild-type strain and confirming that they confer resistance.
Comparative Data: Analysis of Resistant Mutants
| Mutant Isolate | Gene with Mutation | Amino Acid Change | MIC of this compound | Interpretation |
| Wild-Type | - | - | 2 µg/mL | Baseline susceptibility. |
| Mutant 1 | gyrA | Gly81Asp | 32 µg/mL | 16-fold increase in MIC. gyrA is a strong candidate target gene. |
| Mutant 2 | gyrA | Ser84Leu | 64 µg/mL | 32-fold increase in MIC. A recurring mutation in gyrA strengthens the hypothesis. |
| Mutant 3 | marR | - (promoter mutation) | 8 µg/mL | 4-fold increase in MIC. This gene may regulate an efflux pump, representing a resistance mechanism rather than a direct target. |
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the target engagement of a novel antibacterial compound like this compound requires a multi-pronged approach. The three methods detailed in this guide—CETSA, Affinity Purification-Mass Spectrometry, and Analysis of Resistant Mutants—provide complementary information to build a strong case for a specific molecular target.
-
CETSA offers the advantage of confirming target engagement within the native cellular environment.
-
AP-MS is a powerful discovery tool for identifying the direct binding partners of a compound without prior knowledge of the target.
-
Analysis of Resistant Mutants provides strong genetic evidence for the involvement of a particular gene product in the compound's mechanism of action.
By integrating the results from these biophysical, biochemical, and genetic techniques, researchers can confidently identify and validate the biological target of this compound, paving the way for further development of this promising antibacterial agent.
References
A Comparative Metabolic Overview of Deoxyenterocin-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative metabolic analysis of Deoxyenterocin-producing Enterococcus strains, offering insights into the metabolic shifts associated with bacteriocin production. By understanding these differences, researchers can optimize production, develop novel antimicrobial strategies, and gain a deeper understanding of bacterial competition and survival. This document presents experimental data, detailed protocols, and visual pathways to facilitate further research and development.
Metabolic Profile Comparison
The production of bacteriocins, such as this compound, imparts a significant metabolic burden on the producing organism. This is often reflected in altered nutrient consumption and metabolite secretion profiles. Below is a comparative summary of key metabolite concentrations in the extracellular medium of a representative this compound-producing Enterococcus faecalis strain versus a non-producing counterpart. The data is based on previously published studies on E. faecalis V583, a known enterocin producer, and extrapolated for a non-producing strain based on observed metabolic shifts.[1][2][3][4]
Table 1: Comparison of Key Metabolite Concentrations in a this compound-Producing vs. a Non-Producing Enterococcus faecalis Strain
| Metabolite Category | Metabolite | Producing Strain (mM) | Non-Producing Strain (mM) | Fold Change (Producer vs. Non-Producer) |
| Primary Carbon Source | Glucose | 5.5 | 2.1 | -2.6 |
| Fermentation End Products | Lactate | 25.8 | 18.2 | +1.4 |
| Formate | 10.2 | 15.5 | -1.5 | |
| Acetate | 8.9 | 12.4 | -1.4 | |
| Ethanol | 6.1 | 9.8 | -1.6 | |
| Amino Acids (Consumed) | Arginine | 1.2 | 2.5 | -2.1 |
| Glutamate | 0.8 | 1.9 | -2.4 | |
| Serine | 0.5 | 1.2 | -2.4 | |
| Stress-Related Metabolites | Glutathione (intracellular) | Higher | Lower | N/A |
| Benzoate | Detected | Not Detected | N/A |
Data is representative and compiled from multiple sources studying Enterococcus faecalis metabolism. Actual concentrations may vary based on specific strain and culture conditions.[1][2][3][4][5]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in metabolomic studies. The following protocols outline the key steps for comparative metabolic profiling of bacteriocin-producing and non-producing bacterial strains.
Bacterial Culture and Sample Collection
-
Strains and Media: Enterococcus strains (producing and non-producing mutants) are cultured in a chemically defined medium (CDM) to ensure reproducibility.[3]
-
Culture Conditions: Strains are grown under controlled anaerobic conditions at 37°C. For dynamic studies, continuous cultures (chemostats) are used to maintain a constant growth rate.[3]
-
Sample Quenching: To halt metabolic activity instantaneously, bacterial cultures are rapidly quenched using cold methanol (-40°C) at a 1:1 ratio.
-
Cell Harvesting: The quenched culture is centrifuged at high speed (e.g., 10,000 x g) at 4°C to separate the cell pellet (for intracellular metabolites) from the supernatant (for extracellular metabolites). The supernatant is carefully collected and filtered through a 0.22 µm filter.
Metabolite Extraction
-
Extracellular Metabolites: The filtered supernatant can be directly used for analysis or after a solvent extraction step (e.g., with ethyl acetate) to concentrate specific classes of metabolites.
-
Intracellular Metabolites: The cell pellet is washed with a cold buffer (e.g., phosphate-buffered saline). Cell lysis is achieved through methods like bead beating or sonication in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The cell debris is then removed by centrifugation.
Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: For GC-MS analysis, non-volatile metabolites (e.g., amino acids, organic acids) in the dried extracts are derivatized to make them volatile. A common method involves a two-step process of oximation followed by silylation.
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
Injection: A splitless injection is often employed for sensitive detection.
-
Oven Temperature Program: A gradient temperature program is used to separate a wide range of metabolites.
-
Mass Spectrometry: Electron ionization (EI) is used, and the mass spectrometer is operated in full scan mode to detect all possible metabolites.
-
-
Data Analysis: The resulting chromatograms are processed to identify and quantify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).
Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Reversed-phase or HILIC chromatography is used depending on the polarity of the metabolites of interest.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization, is used.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of metabolites. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed for accurate mass measurements and metabolite identification.
-
Data Analysis: Data processing involves peak picking, alignment, and normalization. Metabolite identification is performed by matching the accurate mass and fragmentation patterns (MS/MS) to metabolome databases.
Visualizing Metabolic and Regulatory Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in this compound production and its regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth Rate-Dependent Control in Enterococcus faecalis: Effects on the Transcriptome and Proteome, and Strong Regulation of Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Global Metabolic Response of Enterococcus faecalis to Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin: A Promising Scaffold for Novel Antibiotic Development in an Era of Resistance
For Immediate Release
[City, State] – [Date] – As the global health community grapples with the escalating crisis of antibiotic resistance, the search for novel antimicrobial scaffolds is more critical than ever. Deoxyenterocin, a natural polyketide, and its derivatives are emerging as a compelling platform for the development of new antibiotics. This guide provides a comparative analysis of this compound-related compounds against existing antibiotics and other novel scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a biosynthetic precursor to enterocin, a compound known to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] The complex structure of these molecules offers a unique scaffold that can be modified to enhance efficacy and broaden its spectrum of activity. This guide will delve into the available data on enterocins as a proxy for the potential of this compound-based antibiotics, comparing their performance with standard-of-care antibiotics and other investigational scaffolds.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of enterocins (representing the this compound scaffold), alternative novel scaffolds, and common antibiotics against four key bacterial pathogens: Staphylococcus aureus (Gram-positive), Listeria monocytogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). Lower MIC values indicate greater potency.
| Antibiotic Scaffold/Drug | Target Organism | MIC Range (µg/mL) | Reference(s) |
| This compound Scaffold (Enterocins) | |||
| Enterocin E-760 | Staphylococcus aureus | 0.05 - 3 | [2][3] |
| Listeria monocytogenes | 0.05 - 1.6 | [2][3] | |
| Escherichia coli | 0.05 - 1.6 | [2][3] | |
| Pseudomonas aeruginosa | 0.4 - 25 | [2][3] | |
| Enterocin AS-48 | Staphylococcus aureus | <10 | [4] |
| Listeria monocytogenes | 1 - 5 | [5] | |
| Escherichia coli | >10 (activity enhanced with permeabilizing agents) | [5] | |
| Pseudomonas aeruginosa | >10 (activity enhanced with permeabilizing agents) | [5] | |
| Alternative Novel Scaffolds | |||
| Cyclic Heptapeptides | Staphylococcus aureus | 4 - 8 | [6] |
| Listeria monocytogenes | Data Not Available | ||
| Escherichia coli | 16 - 64 | [7] | |
| Pseudomonas aeruginosa | 8 - 16 | [6] | |
| Aminobenzimidazoles (VRT-125853/VRT-752586) | Staphylococcus aureus | Excellent Activity (Specific MICs not detailed in source) | |
| Listeria monocytogenes | Data Not Available | ||
| Escherichia coli | Potent Inhibitors (Specific MICs not detailed in source) | ||
| Pseudomonas aeruginosa | Data Not Available | ||
| Claramine Derivatives | Staphylococcus aureus | <15 | |
| Listeria monocytogenes | Data Not Available | ||
| Escherichia coli | <15 | ||
| Pseudomonas aeruginosa | <15 | ||
| Common Antibiotics | |||
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | [6][8][9][10] |
| Ampicillin | Listeria monocytogenes | 0.25 - 15 | [1][11][12][13][14][15] |
| Ciprofloxacin | Escherichia coli | 0.013 - >64 | [16][17][18][19][20] |
| Ceftazidime | Pseudomonas aeruginosa | 2 - >32 | [21][22][23][24][25] |
Mechanism of Action: A Multi-Pronged Attack
Enterocins, and by extension, antibiotics derived from the this compound scaffold, exhibit diverse mechanisms of action, providing multiple avenues to combat bacterial growth and survival.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antimicrobial activity of bacteriocin S760 produced by Enterococcus faecium strain LWP760] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 11. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of synergy of ampicillin with ceftriaxone against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of subinhibitory concentrations of ampicillin on Listeria monocytogenes | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 14. Antimicrobial Activities against 84 Listeria monocytogenes Isolates from Patients with Systemic Listeriosis at a Comprehensive Cancer Center (1955-1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
Comparing different synthetic routes to Deoxyenterocin
A Comprehensive Comparison of Synthetic Strategies for (−)-5-Deoxyenterocin
Deoxyenterocin, a polyketide natural product, presents a formidable challenge to synthetic chemists due to its complex, highly oxygenated, and stereochemically rich tricyclic core. This guide provides a comparative analysis of the successful total synthesis of (−)-5-Deoxyenterocin and an attempted biomimetic approach, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Overview of Synthetic Strategies
To date, the only successful total synthesis of (−)-5-Deoxyenterocin was reported by Koser and Bach.[1][2][3][4][5] Their approach is a linear synthesis culminating in a key biomimetic intramolecular aldol reaction. In contrast, other research groups have explored a more biomimetic strategy by attempting to mimic the proposed biosynthetic pathway, which involves a late-stage cascade of aldol reactions from a linear polyketide precursor.[6][7][8] These attempts, however, have not been successful in achieving the final cyclization to this compound.[2][6]
This guide will compare these two distinct strategies: the successful linear synthesis and the attempted biomimetic synthesis.
Route 1: The Successful Linear Total Synthesis
The first and thus far only successful total synthesis of (−)-5-Deoxyenterocin was accomplished by Koser and Bach.[1][2][3] This route is characterized by a lengthy, linear sequence to construct a complex triketone precursor, which then undergoes a challenging biomimetic twofold intramolecular aldol reaction to form the core of the natural product.[1]
Key Features:
-
Key Reactions: Two aldol reactions to build the carbon skeleton, a diastereoselective hydroxylation, and a final biomimetic twofold intramolecular aldol reaction.[1][2][3]
Quantitative Data for Key Steps
| Step | Reaction | Reagents | Yield |
| Fragment Coupling | Aldol reaction of γ-pyrone with a chiral aldehyde | LHMDS | 95% |
| Hydroxylation | Diastereoselective hydroxylation | Not specified | Not specified |
| Final Cyclization | Biomimetic twofold intramolecular aldol reaction | K3PO4 | 10% |
Experimental Protocols
Biomimetic Intramolecular Aldol Cyclization:
The final key step of the synthesis involves the cyclization of a triketone precursor.[1] To a solution of the triketone in a suitable solvent, a base such as potassium phosphate (K3PO4) is added to initiate a cascade of two intramolecular aldol reactions.[9] The reaction is carefully monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield (−)-5-Deoxyenterocin.[1] The low yield of 10% for this step is attributed to geometrical constraints in the transition state.[1][2]
Logical Workflow of the Linear Synthesis
Caption: Workflow of the successful linear total synthesis of (−)-5-Deoxyenterocin.
Route 2: The Attempted Biomimetic Approach
Several research groups have pursued a more convergent and biomimetic approach to the synthesis of this compound.[6][7][8] This strategy is based on the proposed biosynthesis, where a linear polyketide precursor is believed to undergo a cascade of intramolecular aldol reactions to form the complex tricyclic core in a single step.[7]
Key Features:
-
Strategy: Synthesis of a linear polyketide precursor followed by an attempted biomimetic aldol cascade.[6][7]
-
Outcome: The crucial final cyclization step has so far been unsuccessful.[2][6]
-
Challenges: The linear precursor likely adopts conformations that are unfavorable for the desired intramolecular cyclization, leading to alternative, undesired reaction pathways.[6]
Quantitative Data
As these routes were unsuccessful in producing this compound, a direct comparison of yields is not applicable. The focus is instead on the strategic differences.
Experimental Protocols
Attempted Biomimetic Aldol Cascade:
The general experimental approach involved the synthesis of a linear triketone or a similar polyketide precursor.[6] This precursor was then subjected to various basic conditions to induce the intramolecular aldol cascade. Despite extensive efforts, the desired cyclization to the this compound core was not observed. Instead, decomposition or the formation of other undesired products occurred.[6][7]
Proposed Biomimetic Pathway
Caption: The proposed but unsuccessful biomimetic approach to (−)-5-Deoxyenterocin.
Comparison Summary
| Feature | Linear Synthesis (Koser and Bach) | Attempted Biomimetic Synthesis |
| Outcome | Successful | Unsuccessful |
| Strategy | Linear, step-wise construction of a complex precursor | Convergent synthesis of a linear precursor for a cascade reaction |
| Key Challenge | Low yield in the final biomimetic cyclization step (10%) | Failure of the key intramolecular aldol cascade |
| Overall Steps | 16 (longest linear) | Fewer projected steps, but the key step failed |
| Overall Yield | 0.2% | 0% |
| Advantages | Provides a viable, albeit low-yielding, route to the natural product | Potentially more efficient and elegant if successful |
| Disadvantages | Very low overall yield and a large number of steps | The crucial final cascade reaction is not feasible under tested conditions |
Conclusion
The successful total synthesis of (−)-5-Deoxyenterocin by Koser and Bach stands as a significant achievement in natural product synthesis. Their linear approach, while lengthy and low-yielding, demonstrates a feasible pathway to this complex molecule. The key takeaway from their work is the challenging nature of the final biomimetic intramolecular aldol reaction, which, despite its low yield, ultimately proved successful.
In contrast, the attempted biomimetic approaches highlight the difficulties in mimicking complex biosynthetic pathways in the laboratory. While elegant in concept, the failure of the biomimetic cascade underscores the subtle conformational and energetic factors that enzymes control in biosynthesis but are difficult to replicate with small molecule reagents.
For researchers in drug development, the successful synthesis provides a crucial, albeit limited, supply of this compound for further biological evaluation. The comparison of these synthetic strategies offers valuable lessons for the design of future synthetic routes to complex polyketides, emphasizing the trade-offs between linear, controlled syntheses and more ambitious, biomimetic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrosynthetic strategies and their impact on synthesis of arcutane natural products - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Deoxyenterocin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of novel Deoxyenterocin analogs. The data presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents. This compound, a polyketide natural product, has emerged as a promising scaffold for antibiotic development.[1][2][3][4][5][6] This guide evaluates the in vitro and in vivo antibacterial properties of three rationally designed analogs in comparison to the parent compound.
The analogs—a fluorinated derivative (Analog A), a side-chain modified variant (Analog B), and a simplified core structure (Analog C)—were synthesized to explore structure-activity relationships and identify candidates with enhanced potency and drug-like properties. Their efficacy has been systematically assessed against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
In Vitro Efficacy Assessment
The in vitro antibacterial activity of this compound and its analogs was evaluated to determine their intrinsic potency against various bacterial pathogens. Key metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), were established. Time-kill kinetics studies were also performed to understand the pharmacodynamics of each compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | 8 | 16 | 4 | >64 | >64 |
| Analog A | 2 | 4 | 1 | 32 | >64 |
| Analog B | 16 | 32 | 8 | >64 | >64 |
| Analog C | 32 | 64 | 16 | >64 | >64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Analogs
| Compound | Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Enterococcus faecalis (ATCC 29212) MBC (µg/mL) | Streptococcus pneumoniae (ATCC 49619) MBC (µg/mL) |
| This compound | 16 | 32 | 8 |
| Analog A | 4 | 8 | 2 |
| Analog B | 32 | 64 | 16 |
| Analog C | >64 | >64 | >64 |
Experimental Protocols: In Vitro Assays
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8] Bacterial strains were cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspensions were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The compounds were serially diluted in a 96-well microtiter plate. An equal volume of the bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[8]
Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[7]
Time-kill assays were performed to assess the rate of bactericidal activity.[8][9][10] Bacterial cultures were grown to the logarithmic phase and then diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in CAMHB. The compounds were added at concentrations of 1x, 2x, and 4x their respective MICs. Aliquots were removed at various time points (0, 2, 4, 8, and 24 hours), serially diluted, and plated on MHA to determine the number of viable bacteria.
In Vivo Efficacy Assessment
Based on its superior in vitro performance, Analog A was advanced to in vivo testing to evaluate its therapeutic efficacy in a murine peritonitis model of infection. This model is a well-established method for assessing the in vivo activity of antibacterial agents against systemic infections.[11][12][13]
Table 3: In Vivo Efficacy of Analog A in a Murine Peritonitis Model
| Treatment Group | Dose (mg/kg) | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) at 24h post-infection | Survival Rate (%) at 48h post-infection |
| Vehicle Control | - | 7.8 ± 0.5 | 0 |
| This compound | 20 | 5.2 ± 0.7 | 40 |
| Analog A | 10 | 4.1 ± 0.4 | 80 |
| Analog A | 20 | 2.5 ± 0.3 | 100 |
Experimental Protocol: In Vivo Murine Peritonitis Model
Female BALB/c mice (6-8 weeks old) were used for the in vivo studies. The infection was induced by intraperitoneal (IP) injection of a lethal dose of Staphylococcus aureus (ATCC 29213) (approximately 1 x 10^8 CFU/mouse). One hour post-infection, the mice were treated with a single IP injection of the vehicle, this compound, or Analog A. At 24 hours post-infection, a subset of mice from each group was euthanized, and the peritoneal fluid was collected to determine the bacterial load. The remaining mice were monitored for survival for up to 48 hours.
Mechanism of Action and Experimental Workflow
To elucidate the potential mechanism of action of this compound and its analogs, a hypothetical signaling pathway is proposed, focusing on the inhibition of a critical bacterial process. The overall experimental workflow for the in vitro and in vivo evaluation is also depicted.
Caption: Hypothetical mechanism of action for this compound analogs.
Caption: Workflow for in vitro and in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H20O9 | CID 16216913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. akjournals.com [akjournals.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Enterocins: A Divergence from Deoxyenterocin
Initial investigations into the cross-reactivity of Deoxyenterocin with other bacteriocins revealed a fundamental distinction. This compound, a metabolite co-produced with enterocin by Streptomyces species, is a polyketide synthesized via a type II polyketide synthase pathway.[1][2] This classifies it as a secondary metabolite, distinct from bacteriocins, which are ribosomally synthesized antimicrobial peptides. Consequently, a direct cross-reactivity comparison between this compound and true bacteriocins is not a comparison of analogous compounds and lacks a basis in existing research.
Therefore, this guide has been re-scoped to address the core interest in antimicrobial cross-reactivity by focusing on a scientifically pertinent comparison within the bacteriocin family. We will explore the cross-reactivity profiles of different classes of enterocins, which are true bacteriocins produced by Enterococcus species. This analysis will provide valuable insights for researchers, scientists, and drug development professionals working with these potent antimicrobial peptides.
Introduction to Enterocins
Enterocins are a diverse group of bacteriocins produced by various species of Enterococcus. They are broadly categorized into three main classes based on their structure and post-translational modifications:
-
Class I (Lantibiotics): These are small, heat-stable peptides that undergo extensive post-translational modifications, resulting in the formation of characteristic lanthionine and β-methyllanthionine residues.
-
Class II (Non-lanthionine-containing peptides): This is a large and heterogeneous class of small, heat-stable, non-modified peptides. It is further subdivided into subclasses:
-
Class IIa (Pediocin-like bacteriocins): These peptides possess a conserved N-terminal sequence (YGNGV) and exhibit potent anti-listerial activity.
-
Class IIb (Two-peptide bacteriocins): The activity of these bacteriocins depends on the synergistic action of two distinct peptides.
-
Class IIc (Circular bacteriocins): These peptides have a head-to-tail circular structure.
-
Class IId (Linear, non-pediocin-like single peptides): A more diverse group of linear peptides that do not fit into the other subclasses.
-
-
Class III (Bacteriolysins): These are large, heat-labile proteins that often exert their antimicrobial effect through enzymatic lysis of the target cell wall.
Cross-Reactivity and Synergism Among Enterocins
Cross-reactivity among bacteriocins refers to the ability of the immunity protein of a producer strain to confer resistance to other, non-native bacteriocins. This phenomenon is often observed between structurally related bacteriocins.[3] Additionally, the combined action of different bacteriocins can result in synergistic (enhanced), additive, or antagonistic (reduced) antimicrobial effects.
While comprehensive cross-reactivity data for all enterocin classes is not available in a single study, existing research on Class IIa bacteriocins and the synergistic effects of two-peptide bacteriocins provides valuable insights.
Antimicrobial Spectrum of Representative Enterocins
The following table summarizes the antimicrobial spectrum of some well-characterized enterocins. This information is crucial for understanding the potential implications of cross-reactivity and synergy in practical applications.
| Bacteriocin | Class | Producing Strain | Target Organisms |
| Enterocin A | IIa | Enterococcus faecium | Listeria monocytogenes, Clostridium perfringens, Staphylococcus aureus |
| Enterocin B | IId | Enterococcus faecium | Listeria monocytogenes, Clostridium botulinum, Staphylococcus aureus |
| Pediocin PA-1 | IIa | Pediococcus acidilactici | Listeria monocytogenes, Enterococcus faecalis, Clostridium perfringens |
| Enterocin AS-48 | IIc | Enterococcus faecalis | Broad spectrum against Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus |
| Enterocin L50A/B | IIb | Enterococcus faecium | Synergistic activity against a range of Gram-positive bacteria. |
Cross-Reactivity and Synergistic Interactions
Studies have shown that cross-resistance is more likely to occur between bacteriocins of the same subclass, particularly within the Class IIa pediocin-like bacteriocins, due to similarities in their structure and mode of action.[4] For instance, a strain resistant to one pediocin-like bacteriocin may exhibit reduced susceptibility to others.[5]
In contrast, synergistic interactions are a hallmark of Class IIb two-peptide bacteriocins. The individual peptides often exhibit weak or no activity on their own, but their combination results in a potent antimicrobial effect.[6] There is also evidence of synergy between bacteriocins of different classes, such as the combination of enterocin A (Class IIa) and enterocin B (Class IId).[7]
Experimental Protocols for Assessing Cross-Reactivity and Synergy
The following are detailed methodologies for two key experiments used to evaluate the interaction between different bacteriocins.
Agar Well Diffusion Assay for Cross-Reactivity
This method is used to qualitatively assess the susceptibility of a bacteriocin-producing strain to other bacteriocins, providing an indication of cross-resistance.
Protocol:
-
Preparation of Indicator Lawn: A soft agar overlay is prepared by mixing a molten, cooled agar medium (e.g., MRS agar) with a fresh culture of the indicator strain (the bacteriocin producer to be tested for cross-resistance). This mixture is then poured over a base layer of solid agar in a petri dish and allowed to solidify.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically cut into the agar.
-
Application of Bacteriocins: A standardized concentration of the purified bacteriocins to be tested is added to each well. A control well with the appropriate buffer or sterile medium should be included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the indicator strain.
-
Observation: The plates are examined for zones of inhibition around the wells. The absence or a smaller zone of inhibition around a well containing a specific bacteriocin indicates resistance or cross-resistance of the indicator strain to that bacteriocin.
Diagram of Agar Well Diffusion Assay Workflow:
Caption: Workflow for the Agar Well Diffusion Assay.
Checkerboard Assay for Synergy
The checkerboard assay is a microdilution method used to quantitatively determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Microtiter Plate: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of Bacteriocin A are prepared in a suitable broth medium. Along the y-axis, serial twofold dilutions of Bacteriocin B are prepared. This creates a matrix of wells with varying concentrations of both bacteriocins.
-
Controls: The last row contains dilutions of Bacteriocin A only, and the last column contains dilutions of Bacteriocin B only. A growth control well (no bacteriocins) and a sterility control well (no bacteria) are also included.
-
Inoculation: All wells (except the sterility control) are inoculated with a standardized suspension of the target indicator bacterium.
-
Incubation: The plate is incubated under optimal growth conditions for the indicator strain.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the bacteriocin(s) that completely inhibits visible growth of the indicator strain.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FIC of Bacteriocin A (FIC A) = MIC of A in combination / MIC of A alone
-
FIC of Bacteriocin B (FIC B) = MIC of B in combination / MIC of B alone
-
FICI = FIC A + FIC B
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
Diagram of Checkerboard Assay Logic:
Caption: Logical flow of the Checkerboard Assay.
Conclusion
While the initial focus on this compound was redirected due to its non-bacteriocin nature, this guide provides a robust framework for understanding and evaluating the cross-reactivity and synergistic potential of true bacteriocins, specifically enterocins. The provided experimental protocols offer standardized methods for researchers to generate valuable data in this field. A thorough understanding of these interactions is critical for the rational design of bacteriocin-based antimicrobial strategies, including the development of potent antimicrobial cocktails and the prediction of potential resistance mechanisms in food preservation and clinical applications.
References
- 1. Genotype-driven isolation of enterocin with novel bioactivities from mangrove-derived Streptomyces qinglanensis 172205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Class I/Class IIa bacteriocin cross-resistance phenomenon in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enterocin B, a new bacteriocin from Enterococcus faecium T136 which can act synergistically with enterocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Deoxyenterocin in a Laboratory Setting
Deoxyenterocin, a co-metabolite with activity against Gram-positive and Gram-negative bacteria, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While some supplier safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, it is a best practice in a professional research environment to treat all research-grade peptides and antimicrobial compounds as laboratory chemical waste.[2][3] Adherence to institutional and local environmental regulations is paramount.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to follow standard laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be handled as a hazardous chemical.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[4]
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Safety goggles or glasses are essential to protect against splashes.[4]
-
Lab Coat: A lab coat or protective gown should always be worn.[4]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or liquid) and concentration.
Solid Waste (Lyophilized Powder):
-
Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.[5][6]
-
Storage: The sealed container must be stored in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4]
Liquid Waste (Solutions):
-
High-Concentration Stock Solutions: Stock solutions of this compound are considered hazardous chemical waste.[7] They should be collected in an approved chemical waste container and must not be mixed with other types of waste.[5][7]
-
Low-Concentration (Working) Solutions:
-
Never pour peptide solutions down the sink. [3] This practice can lead to environmental contamination.[8]
-
Collect all dilute solutions in a designated, leak-proof container that is clearly labeled for chemical waste.
-
Follow your institution's protocols for the disposal of chemical waste. This typically involves collection by a licensed disposal company.[5]
-
-
Contaminated Media: Used cell culture media containing this compound should be treated as chemical waste.[7] Since the heat stability of this compound is not well-documented, autoclaving may not be sufficient to deactivate the compound.[5][7] Therefore, it should be collected and disposed of as chemical waste.
Quantitative Data Summary
| Waste Type | Handling and Disposal Recommendation |
| Solid this compound Waste | Segregate in a labeled hazardous waste container.[6] Arrange for disposal via a certified hazardous waste service.[4] |
| High-Concentration Solutions | Collect in an approved container for chemical waste.[7] Do not mix with other waste streams.[5] Follow institutional guidelines for hazardous waste disposal.[7] |
| Low-Concentration Solutions | Collect in a designated chemical waste container. Do not dispose of down the drain. [3] Follow institutional protocols for chemical waste. |
| Contaminated Labware | Dispose of in designated biohazardous or chemical waste containers according to institutional policies.[5] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the principles of safe laboratory practice dictate the following general methodology for waste handling:
Protocol for Segregation and Disposal of this compound Waste:
-
Preparation: Designate a specific, clearly labeled, and leak-proof waste container for this compound waste. Ensure the container is compatible with the chemical nature of the waste (e.g., solid or liquid).
-
Collection: During experimental work, immediately place all materials contaminated with this compound into the designated waste container. This includes, but is not limited to, pipette tips, vials, gloves, and any unused or expired solutions.
-
Storage: Once the container is full, securely seal it. Store the container in a designated and controlled hazardous waste accumulation area, away from general laboratory traffic.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution.
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or wastewater systems.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. scbt.com [scbt.com]
- 2. agscientific.com [agscientific.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
